Boc-C1-PEG3-C4-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(6-hydroxyhexoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-12-20-11-10-19-9-7-5-4-6-8-17/h17H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQECXXHSDFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the PROTAC Linker: Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, Boc-C1-PEG3-C4-OH. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.
Chemical Structure and Properties
This compound is a meticulously designed chemical entity that incorporates several key features to facilitate the assembly of effective PROTAC molecules. Its structure can be systematically deconstructed to understand the role of each component.
The systematic name for this compound is tert-butyl (1-(2-(2-(2-((4-hydroxybutyl)oxy)ethoxy)ethoxy)ethoxy)propan-2-yl)carbamate , and its structure is characterized by a Boc-protected amine, a short polyethylene glycol (PEG) spacer, and a terminal alkyl chain with a hydroxyl group.
Structural Elucidation:
-
Boc-C1: This refers to a Boc (tert-butyloxycarbonyl) protected glycine-like moiety. The Boc group is a common and robust protecting group for amines, which can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[1]
-
PEG3: This indicates a chain of three repeating ethylene glycol units. The PEG component is crucial for modulating the physicochemical properties of the final PROTAC molecule. It enhances hydrophilicity, which can improve solubility and bioavailability.[2][3]
-
C4-OH: This signifies a four-carbon alkyl chain (butylene) terminating in a hydroxyl group (-OH). The alkyl chain provides spatial separation between the two ends of the PROTAC, and the terminal hydroxyl group serves as a reactive handle for conjugation to a "warhead" that targets the protein of interest.
The combination of a hydrophilic PEG spacer and a more lipophilic alkyl chain allows for fine-tuning of the overall properties of the PROTAC, such as cell permeability and the stability of the ternary complex.[4]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and provides estimated values for others based on its structural components.
| Property | Value | Source/Comment |
| CAS Number | 2376724-97-7 | Identified from chemical supplier databases. |
| Molecular Formula | C₁₆H₃₂O₆ | Calculated from the chemical structure. |
| Molecular Weight | 320.42 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow viscous liquid or solid. | Based on the properties of similar PEGylated compounds.[5] |
| Purity | ≥95% | Commonly reported by commercial suppliers. |
| Solubility | Soluble in DMSO, DCM, and DMF. | Reported by commercial suppliers. The PEG chain is expected to confer some aqueous solubility. |
| Calculated LogP | ~1.5 - 2.5 | Estimated based on the combination of the lipophilic Boc and alkyl groups and the hydrophilic PEG chain. This value is critical for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Estimated. TPSA is a key predictor of drug absorption and transport properties. |
Role in PROTAC Design and Signaling Pathways
PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that dictates the efficacy of this process.
This compound serves as a versatile building block for the modular synthesis of PROTACs. Its heterobifunctional nature allows for a stepwise and controlled assembly of the final molecule. The general workflow for utilizing this linker is depicted below.
The flexibility and length of the linker, provided by the combination of the PEG and alkyl chains, are critical for the successful formation of a productive ternary complex. An optimally designed linker allows the target protein and the E3 ligase to adopt a favorable orientation for efficient ubiquitin transfer.
The signaling pathway ultimately hijacked by a PROTAC utilizing this linker is the Ubiquitin-Proteasome System (UPS).
Experimental Protocols
The following sections provide representative experimental protocols for the key chemical transformations involving this compound in the synthesis of a PROTAC.
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation to an E3 ligase ligand.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For a complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting amine-TFA salt can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Conjugation of the Deprotected Linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the free amine of the linker and an activated carboxylic acid on an E3 ligase ligand (e.g., a derivative of thalidomide or VHL).
Materials:
-
Amine-C1-PEG3-C4-OH (from the previous step)
-
E3 ligase ligand with a carboxylic acid moiety
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
-
HPLC for purification
Procedure:
-
Dissolve the E3 ligase ligand with the carboxylic acid in anhydrous DMF or DCM.
-
Add the peptide coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA). Stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.0 equivalent) in the same solvent to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the E3 ligand-linker-OH conjugate.
Activation of the Terminal Hydroxyl and Conjugation to the Warhead
The terminal hydroxyl group of the linker can be activated for conjugation to the warhead. A common method is to convert it to a leaving group, such as a tosylate or mesylate, which can then react with a nucleophilic group on the warhead.
Materials:
-
E3 ligand-linker-OH conjugate
-
p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)
-
A base (e.g., pyridine or triethylamine)
-
Anhydrous DCM
-
The "warhead" molecule with a nucleophilic group (e.g., an amine or a phenol)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the E3 ligand-linker-OH conjugate in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add TsCl or MsCl (1.1-1.5 equivalents) and the base (if not using pyridine as the solvent).
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The resulting tosylated or mesylated intermediate is often used directly in the next step.
-
-
Conjugation to the Warhead:
-
Dissolve the warhead molecule and the activated linker in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base if necessary (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Work up the reaction and purify the final PROTAC molecule by preparative HPLC.
-
Conclusion
This compound is a well-designed and versatile heterobifunctional linker that plays a crucial role in the synthesis of PROTACs. Its distinct structural components—the Boc-protected amine, the PEG3 spacer, and the C4-hydroxyl chain—provide the necessary handles for a modular and controlled assembly of these complex therapeutic agents. The ability to modulate physicochemical properties through the incorporation of both hydrophilic and hydrophobic elements makes this type of linker a valuable asset in the development of potent and drug-like protein degraders. The experimental protocols provided herein offer a representative guide for the utilization of this linker in the cutting-edge field of targeted protein degradation.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-PEG10-alcohol, 2238844-74-9 | BroadPharm [broadpharm.com]
Boc-C1-PEG3-C4-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C1-PEG3-C4-OH is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The modular nature of PROTACs, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker, such as this compound, is a critical component that dictates the spatial orientation of the two ligands, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.
This technical guide provides a detailed overview of the physicochemical properties of this compound, its molecular structure, and its role in PROTAC design.
Physicochemical Properties
The molecular formula and weight of this compound have been determined to be C16H32O6 and 320.42 g/mol , respectively[1]. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H32O6 | [1] |
| Molecular Weight | 320.42 g/mol | [1] |
| CAS Number | 2376724-97-7 | [1] |
Molecular Structure and Components
This compound is an alkyl/ether-based PROTAC linker[2]. Its structure is composed of several key functional components that impart specific properties relevant to PROTAC assembly and function. The logical relationship between these components is illustrated in the diagram below.
Caption: Logical arrangement of the functional components within the this compound molecule.
The individual components contribute to the overall functionality of the linker:
-
Boc Group (tert-Butyloxycarbonyl): This is a common protecting group for an amine. In the context of PROTAC synthesis, it allows for the selective reaction of the other end of the linker. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for the E3 ligase or the target protein.
-
C1 Linker: This refers to a single carbon atom that connects the Boc-protected amine to the PEG spacer.
-
PEG3 Spacer (Triethylene Glycol): The polyethylene glycol (PEG) unit is a hydrophilic spacer that enhances the aqueous solubility of the resulting PROTAC molecule. This is a crucial property for improving bioavailability and pharmacokinetic profiles.
-
C4 Alkyl Chain: This is a four-carbon alkyl chain that provides length and flexibility to the linker. The overall length and composition of the linker are critical for achieving the optimal distance and orientation between the target protein and the E3 ligase.
-
Hydroxyl Group (-OH): The terminal hydroxyl group is a reactive handle that can be used for conjugation to the second ligand, typically through esterification or other functional group transformations.
Experimental Protocols
The synthesis of a PROTAC using this compound involves a series of well-established organic chemistry reactions. A generalized experimental workflow is outlined below.
Caption: A simplified workflow for the synthesis of a PROTAC molecule using this compound.
Methodology for Ligand Coupling to the Hydroxyl Terminus:
-
Activation of Ligand Carboxylic Acid: A ligand containing a carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Esterification: this compound is added to the activated ligand solution. The reaction is stirred at room temperature until completion, which is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography on silica gel.
Methodology for Boc Deprotection:
-
Acidic Cleavage: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).
-
Acid Treatment: An acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane is added to the solution.
-
Reaction Monitoring and Completion: The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure.
Methodology for Ligand Coupling to the Amine Terminus:
The procedure is analogous to the first coupling step, where the second ligand containing a carboxylic acid is activated and then reacted with the newly formed amine on the linker to form a stable amide bond. The final PROTAC is then purified to a high degree of purity using techniques such as preparative HPLC.
References
Solubility Profile of Boc-C1-PEG3-C4-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Boc-C1-PEG3-C4-OH, an alkyl/ether-based PROTAC linker. Understanding the solubility of such linkers is critical for their application in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are instrumental in targeted protein degradation.[1] This document outlines the expected solubility in common organic solvents based on the molecule's structural components, presents a generalized experimental protocol for solubility determination, and provides a logical workflow for assessing solubility.
Core Compound Characteristics
This compound is a bifunctional molecule featuring a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic short-chain polyethylene glycol (PEG) linker, terminated with a hydroxyl group. The interplay between the hydrophobic Boc group and the hydrophilic PEG chain governs its solubility in various organic solvents. The PEG3 spacer is specifically incorporated to enhance aqueous solubility in bioconjugation and drug delivery applications.[2]
Expected Solubility in Common Organic Solvents
General Principles:
-
Polyethylene Glycol (PEG): PEGs are known for their solubility in a broad range of solvents, including water and many organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5] Their solubility in alcohols and toluene is generally lower, and they are typically insoluble in diethyl ether. The solubility of PEG in organic solvents tends to decrease as the molecular weight of the PEG chain increases.
-
Boc Group: The tert-butoxycarbonyl group is a nonpolar, hydrophobic protecting group. Compounds with a Boc group, such as Boc-protected amino acids, are often very soluble in solvents like ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. They also exhibit solubility in alcohols such as methanol and isopropanol but are insoluble in water and petroleum ether.
Predicted Solubility Profile:
The presence of both hydrophobic (Boc) and hydrophilic (PEG and hydroxyl) moieties in this compound suggests it will be soluble in a wide array of organic solvents. The short PEG3 chain is expected to impart good solubility characteristics.
| Solvent | Abbreviation | Expected Solubility | Rationale |
| Dichloromethane | DCM | High | PEGs and Boc-protected compounds are generally very soluble in chlorinated solvents. |
| Dimethylformamide | DMF | High | DMF is a polar aprotic solvent that is effective at dissolving both PEG and Boc-protected compounds. |
| Dimethyl sulfoxide | DMSO | High | As a strong polar aprotic solvent, DMSO is expected to readily dissolve this molecule, similar to its good solvency for a wide range of PEGylated compounds. |
| Tetrahydrofuran | THF | High | THF is considered an excellent solvent for PEG. The presence of the Boc group should not negatively impact solubility in this ether-based solvent. |
| Ethyl Acetate | EtOAc | High | Boc-protected compounds are typically very soluble in ethyl acetate. The short PEG chain is unlikely to significantly hinder solubility. |
| Methanol / Ethanol | MeOH / EtOH | Moderate to High | Both the Boc group and PEG are soluble in lower-chain alcohols. |
| Isopropanol | IPA | Moderate | Solubility in isopropanol may be slightly lower than in methanol or ethanol due to the increased alkyl character of the solvent, though PEGs can be dissolved with heating. |
| Acetonitrile | ACN | Moderate to High | Acetonitrile is a common solvent for many organic molecules, and both PEG and Boc-containing compounds are generally soluble in it. |
| Toluene | - | Low to Moderate | PEGs have lower solubility in toluene, although this can be improved with heating. The Boc group may slightly enhance solubility compared to an unmodified PEG chain. |
| Diethyl Ether | Et2O | Low | PEGs are generally insoluble in diethyl ether. While the Boc group itself is soluble, the PEG chain will likely dominate and lead to low overall solubility. However, it is noteworthy that PEG derivatives can often be precipitated from solutions in other organic solvents by the addition of ethyl ether. |
| Water | H2O | Low | The hydrophobic Boc group will significantly reduce water solubility. While the PEG3 chain enhances aqueous solubility, the overall molecule is expected to be poorly soluble in water. |
| Hexane / Petroleum Ether | - | Very Low | These are nonpolar hydrocarbon solvents. Both the polar PEG chain and the somewhat polar carbamate linkage of the Boc group will lead to very poor solubility. Boc-protected compounds are typically insoluble in petroleum ether. PEG derivatives can be precipitated from other organic solvents by adding hexane. |
Experimental Protocol for Solubility Determination
A precise determination of solubility requires experimental measurement. A common and effective method is the equilibrium solubility method, often employing High-Performance Liquid Chromatography (HPLC) for quantification.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMF) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The goal is to create a saturated solution with undissolved solid remaining.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Quantification:
-
Generate a calibration curve by plotting the HPLC peak area versus the concentration of the calibration standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
A Deep Dive into the Hydrophilicity of PEG3 Linkers in Aqueous Solutions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of a therapeutic molecule.[1] Among the diverse array of linkers, polyethylene glycol (PEG) has become a cornerstone technology, valued for its ability to favorably modulate the physicochemical properties of bioconjugates.[2] This technical guide provides a comprehensive exploration of the hydrophilicity of the short, discrete triethylene glycol (PEG3) linker in aqueous solutions.
Comprising three ethylene glycol units, the PEG3 spacer offers a unique balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[2][3] The inherent hydrophilicity of the PEG3 linker is instrumental in enhancing the aqueous solubility of hydrophobic drugs and biomolecules, a crucial factor for intravenous administration and overall bioavailability.[4]
The Physicochemical Basis of PEG3 Hydrophilicity
The hydrophilicity of PEG3 linkers stems from the repeating ethylene oxide units (-CH₂-CH₂-O-) in their structure. The ether oxygen atoms in this backbone can form hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, which contributes to its high water solubility and is believed to be a key factor in reducing non-specific protein adsorption and immunogenicity. It is estimated that each ether oxygen in a PEG chain is hydrogen-bonded to approximately three water molecules.
While PEG, in general, is considered amphiphilic, meaning it is soluble in both water and a range of organic solvents, shorter PEG oligomers like PEG3 are predominantly hydrophilic. The solubility of various functionalized PEG3 linkers in water and other polar solvents like DMSO and DMF is a commonly cited feature by chemical suppliers.
Quantitative Analysis of PEG3 Linker Hydrophilicity
Quantifying the hydrophilicity of a molecule is essential for predictive modeling and rational drug design. The primary parameters used to describe hydrophilicity are water solubility and the partition coefficient (LogP).
| Parameter | Description | Typical Value/Range for PEG3 Linkers | Notes |
| Water Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | Miscible/Very High | Discrete, short-chain PEGs like PEG3 are generally considered to be miscible with water in all proportions. Specific quantitative values are not commonly reported for this reason. |
| Octanol-Water Partition Coefficient (LogP) | The ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. A negative LogP value indicates hydrophilicity. | Estimated cLogP for HO-PEG3-OH: ~ -1.2 | This is a computationally estimated value, as experimentally determined LogP values for discrete PEG3 linkers are not readily available in the literature. The negative value signifies a strong preference for the aqueous phase. |
| Water Contact Angle on PEGylated Surfaces | The angle where a liquid/vapor interface meets a solid surface. Lower contact angles indicate greater hydrophilicity. | 20° - 40° | This value is for surfaces coated with short-chain PEGs and serves as an indicator of the hydrophilic character that PEG imparts to a surface. The exact angle can vary with the density and conformation of the PEG chains. |
The Role of PEG3 Linkers in Enhancing Bioconjugate Properties
The incorporation of a PEG3 linker into a bioconjugate offers several significant advantages that are directly related to its hydrophilic nature:
-
Improved Solubility : PEG linkers, including PEG3, are widely used to increase the aqueous solubility of hydrophobic drugs and biomolecules, which is crucial for their formulation and administration.
-
Reduced Aggregation : By increasing the overall hydrophilicity of a bioconjugate, PEG3 linkers can mitigate the tendency of hydrophobic molecules to aggregate in aqueous environments.
-
Enhanced Pharmacokinetics : The hydration shell around the PEG linker can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.
-
Reduced Immunogenicity : The "stealth" properties conferred by the PEG hydration shell can mask the bioconjugate from the immune system, potentially lowering the risk of an immune response.
Experimental Protocols for Characterizing Hydrophilicity
The following are detailed methodologies for key experiments used to assess the hydrophilicity of PEG3 linkers and PEGylated molecules.
Experimental Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for experimentally determining LogP.
Materials:
-
PEG3 linker of interest
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and water and allow the phases to separate to ensure mutual saturation.
-
Sample Preparation: Dissolve a precisely weighed amount of the PEG3 linker in either water or n-octanol.
-
Partitioning:
-
Add a known volume of the prepared stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other solvent (the one not used for the stock solution).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Let the mixture stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully separate the aqueous and n-octanol phases.
-
Determine the concentration of the PEG3 linker in each phase using a validated analytical method.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Experimental Protocol 2: Measurement of Water Solubility
This protocol outlines a general method for determining the aqueous solubility of a PEG3 linker.
Materials:
-
PEG3 linker of interest
-
Purified water
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS, NMR)
Procedure:
-
Sample Preparation: Add an excess amount of the PEG3 linker to a known volume of water in a vial.
-
Equilibration:
-
Seal the vial and place it in a shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Determine the concentration of the dissolved PEG3 linker in the aliquot using a suitable analytical method.
-
-
Result: The determined concentration is the water solubility of the PEG3 linker at the specified temperature.
Visualizing Workflows and Concepts with Graphviz
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for LogP Determination.
Caption: How PEG3 Linkers Impart Hydrophilicity.
Conclusion
The PEG3 linker, though one of the shorter discrete PEG spacers, plays a significant and multifaceted role in modern drug development and bioconjugation. Its inherent hydrophilicity is a key attribute that researchers leverage to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The ability to impart these favorable properties makes the PEG3 linker an invaluable tool for designing next-generation therapeutics, from antibody-drug conjugates to PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to advance, the rational application of well-characterized and understood linkers like PEG3 will be crucial in the development of safer and more effective targeted therapies.
References
- 1. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
The Pivotal Role of E3 Ligases in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling a vast array of cellular processes from signal transduction to cell cycle control and antigen presentation. At the heart of this intricate system lies a diverse family of enzymes known as E3 ubiquitin ligases. With over 600 members in humans, these proteins are the master regulators of the UPS, conferring substrate specificity and ensuring the timely and selective degradation of target proteins.[1] Dysregulation of E3 ligase function is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making them a compelling class of targets for therapeutic intervention.[2] This technical guide provides an in-depth exploration of the core functions of E3 ligases, their classification, mechanisms of action, and the experimental methodologies used to study them, with a particular focus on their burgeoning role in drug discovery.
The Ubiquitin-Proteasome System: A Cascade of Specificity
The ubiquitination process is a highly regulated, ATP-dependent enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4]
-
E1 (Ubiquitin-Activating Enzyme): The cascade begins with the activation of ubiquitin, a highly conserved 76-amino acid polypeptide. The E1 enzyme utilizes ATP to form a high-energy thioester bond with the C-terminus of ubiquitin.[5]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.
-
E3 (Ubiquitin Ligase): The E3 ligase is the ultimate determinant of substrate specificity. It recognizes and binds to a specific target protein, bringing it into close proximity with the ubiquitin-charged E2 enzyme. This facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein.
This process is repeated to form a polyubiquitin chain, most commonly linked through lysine 48 (K48) of ubiquitin, which acts as a degradation signal recognized by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides.
Classification and Mechanisms of E3 Ligases
E3 ligases are broadly classified into three main families based on their catalytic domain and mechanism of ubiquitin transfer: RING-finger, HECT, and RBR (RING-between-RING).
-
RING (Really Interesting New Gene)-finger E3 Ligases: This is the largest family of E3 ligases. They possess a characteristic RING domain that binds to the E2-ubiquitin conjugate and the substrate simultaneously, acting as a scaffold to facilitate the direct transfer of ubiquitin from the E2 to the substrate. RING E3s can be single proteins or part of multi-subunit complexes, such as the Cullin-RING Ligases (CRLs).
-
HECT (Homologous to E6AP Carboxyl Terminus) E3 Ligases: Unlike RING E3s, HECT domain-containing ligases have a catalytic cysteine residue within their HECT domain. They function through a two-step mechanism: first, ubiquitin is transferred from the E2 to the catalytic cysteine of the E3, forming a thioester intermediate. Subsequently, ubiquitin is transferred from the E3 to the substrate.
-
RBR (RING-between-RING) E3 Ligases: This family of E3s exhibits a hybrid mechanism. They possess two RING-like domains (RING1 and RING2) separated by an In-Between-RING (IBR) domain. RING1 binds to the E2-ubiquitin conjugate, similar to canonical RING E3s. However, ubiquitin is then transferred to a catalytic cysteine residue in the RING2 domain before its final transfer to the substrate, a mechanism reminiscent of HECT E3s.
E3 Ligases as Therapeutic Targets
The critical role of E3 ligases in regulating protein homeostasis and their frequent dysregulation in disease make them highly attractive drug targets. Unlike inhibiting the entire proteasome, which can lead to significant toxicity, targeting a specific E3 ligase offers the potential for greater selectivity and a wider therapeutic window.
E3 Ligase Inhibitors
Small molecule inhibitors that directly target the catalytic activity or substrate recognition domain of an E3 ligase are a major area of research. These inhibitors can prevent the degradation of tumor suppressor proteins or promote the accumulation of toxic proteins in cancer cells.
PROTACs (Proteolysis-Targeting Chimeras)
A groundbreaking therapeutic modality that has emerged is the use of PROTACs. These are heterobifunctional molecules consisting of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ligase, and a linker connecting the two. By bringing the target protein and an E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein. This technology has the potential to target proteins that have been traditionally considered "undruggable."
Quantitative Analysis of E3 Ligase Activity and Inhibition
The development of therapeutics targeting E3 ligases relies on robust quantitative assays to measure their activity and the potency of inhibitors.
| Parameter | Description | Example E3 Ligase | Value | Reference |
| IC50 | The concentration of an inhibitor that reduces the activity of an E3 ligase by 50%. | MDM2 | 90 nM (Nutlin-3) | |
| ITCH | 11.3 µM (PYR-41) | |||
| WWP2 | 0.38 µM (NSC2805) | |||
| Cbl-b | <1 nM (C7683) | |||
| Kd | The dissociation constant, a measure of the binding affinity between an E3 ligase and its ligand (e.g., substrate or inhibitor). A lower Kd indicates a higher binding affinity. | VHL | 185 nM (VH032) | |
| DCAF1 | 38 nM (OICR-8268) | |||
| Smurf1 | 3.66 nM (Smurf1 inhibitor A01) | |||
| NEDD4 | 43.92 nM (XMU-MP-10) |
Table 1: Quantitative Data for E3 Ligase Inhibitors and Ligands
Experimental Protocols
A variety of in vitro and in cellulo assays are employed to study E3 ligase function, identify substrates, and screen for inhibitors.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the activity of an E3 ligase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase of interest, ubiquitin, and ATP in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Substrate Addition: Add the purified substrate protein to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate and/or ubiquitin. The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate indicates E3 ligase activity.
Co-Immunoprecipitation (Co-IP) for Substrate Identification
Co-IP is a powerful technique to identify interacting proteins, including the substrates of a specific E3 ligase, from cell lysates.
Methodology:
-
Cell Lysis: Lyse cells expressing the E3 ligase of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes the E3 ligase. The antibody is typically coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the E3 ligase and its interacting proteins from the beads.
-
Analysis by Mass Spectrometry: Identify the co-immunoprecipitated proteins by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically enriched in the E3 ligase immunoprecipitate compared to a control are potential substrates or interacting partners.
Conclusion
E3 ubiquitin ligases are central players in the ubiquitin-proteasome system, dictating the fate of thousands of proteins and thereby regulating a myriad of cellular functions. Their specificity and involvement in numerous diseases have positioned them as one of the most exciting classes of drug targets. The continued development of innovative research tools and therapeutic modalities, such as PROTACs, promises to unlock the full potential of targeting E3 ligases for the treatment of a wide range of human pathologies. A thorough understanding of their complex biology, coupled with robust experimental approaches, will be paramount to the successful translation of these discoveries into novel and effective therapies.
References
- 1. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 2. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic approaches to identify E3 ligase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Hijacking the Cellular Machinery: A Technical Guide to PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core mechanism of PROTACs, detailed experimental protocols for their characterization, and a summary of key quantitative data for prominent PROTAC molecules. Visual diagrams of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this powerful technology.
The PROTAC Mechanism: A Controlled Demolition of Target Proteins
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The mechanism of action can be dissected into a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[2][3] The stability and conformation of this complex are critical determinants of the efficiency and selectivity of the degradation process.[3]
-
Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for protein removal.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax signifies greater efficacy.
The following tables summarize the DC50 and Dmax values for several well-characterized PROTACs targeting different proteins of interest.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5 | Not Reported |
| MZ1 | VHL | H661, H838 | 8, 23 | Complete at 100 nM |
| dBET1 | CRBN | MV4;11 | Not explicitly stated, but potent | >90% |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported |
Table 2: Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| DD-03-171 | CRBN | Mino | 5.1 | Not Reported |
| PROTAC BTK Degrader-3 | Not Specified | Mino | 10.9 | Not Reported |
| PROTAC BTK Degrader-5 | Not Specified | JeKo-1 | 7.0 | Not Reported |
Table 3: Degradation Efficiency of Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-766 | Not Specified | VCaP (wild type) | < 1 | >90% |
| ARD-2051 | CRBN | LNCaP / VCaP | 0.6 | >90% |
| Exemplified Compound (AstraZeneca) | Not Specified | LNCaP | 4.1 | 98% |
Key Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to characterize the activity of PROTACs. The following sections provide detailed methodologies for the most critical experiments.
In Vitro Protein Degradation Assay (Western Blot)
This is a fundamental assay to determine the DC50 and Dmax of a PROTAC in a specific cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., LNCaP for AR PROTACs) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
SPR measures the binding kinetics (association and dissociation rates) and affinity of the ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: Prepare purified POI, E3 ligase, and PROTAC in identical, degassed buffers to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary KD.
-
Titrate the PROTAC into the POI solution to determine the other binary KD.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI.
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the apparent KD for ternary complex formation and calculate the cooperativity factor.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Methodology:
-
Reaction Setup: On ice, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), the POI, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations (or a vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for ubiquitination to occur.
-
Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and detect the ubiquitinated POI by Western blotting using an antibody specific for the POI or for ubiquitin. An increase in high molecular weight species of the POI indicates polyubiquitination.
Logical Relationships in PROTAC Development
The successful development of a PROTAC relies on the careful optimization of its three components to achieve a productive ternary complex and subsequent degradation.
Conclusion
PROTAC technology offers a powerful and versatile platform for targeted protein degradation, with the potential to address a wide range of diseases, including those driven by previously "undruggable" targets. A thorough understanding of the underlying mechanism and the application of robust experimental methodologies are crucial for the successful design and optimization of novel PROTAC therapeutics. This technical guide provides a foundational framework for researchers to navigate the complexities of PROTAC development and contribute to the advancement of this exciting field.
References
The Crucial Connecting Element: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comprehensive exploration of the different types of PROTAC linkers, their impact on degradation activity, and the experimental methodologies used to evaluate their performance.
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The three main classes are flexible, rigid, and "smart" or functional linkers.
1.1. Flexible Linkers: These are the most common type of linkers used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]
-
Alkyl Chains: Simple hydrocarbon chains are often the first choice for linkers. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][2] However, their hydrophobic nature can negatively impact the solubility of the PROTAC molecule.[1][3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are more hydrophilic than alkyl chains. This hydrophilicity can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.
1.2. Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.
-
Benefits: The pre-organization of the PROTAC into a more defined conformation can lead to a lower entropic penalty upon binding, potentially resulting in a more stable ternary complex and increased potency. Rigid linkers can also enhance metabolic stability.
-
Challenges: The reduced flexibility can also be a disadvantage. If the fixed conformation is not optimal for ternary complex formation, it can hinder degradation.
1.3. "Smart" or Functional Linkers: These are more advanced linkers designed to respond to specific stimuli, offering greater control over PROTAC activity.
-
Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation upon exposure to specific wavelengths of light. This allows for spatiotemporal control of PROTAC activity.
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights
The length, composition, and rigidity of the linker have a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Linker Length
The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
-
Too short: A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker may result in an unstable and unproductive ternary complex, where the lysine residues on the POI are not correctly positioned for ubiquitination.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Linker Composition and Rigidity
The chemical nature of the linker influences both the physicochemical properties of the PROTAC and the stability of the ternary complex.
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
| PROTAC System (Target-E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-CRBN | PROTAC with 1-2 PEG units | >5000 | Not Reported |
| BRD4-CRBN | PROTAC with 0 or 4-5 PEG units | <500 | Not Reported |
| BRD4-VHL (ARV-771) | PEG | <5 | >90 |
| BRD4-VHL (MZ1) | PEG | 8-23 | Complete at 100 nM |
| BRD4-CRBN (ARV-825) | Not Specified | <1 | Not Reported |
Table 5: Comparison of Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Type | DC50 (nM) in MOLM-14 cells |
| RC-1 | PEG | 1.8 |
| RC-2 | Alkyl | 3.2 |
| RC-3 | Piperazine-containing | 0.9 |
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers requires a robust set of experimental assays to characterize binary and ternary complex formation, as well as cellular degradation activity.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the DC50 and Dmax values from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α), which indicates whether the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).
Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in an identical, well-matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
To determine the binding affinity of the PROTAC to the E3 ligase (Kd1), titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
To determine the binding affinity of the PROTAC to the target protein (Kd2), titrate the PROTAC solution into the target protein solution.
-
-
Ternary Titration: To measure ternary complex formation, pre-saturate the E3 ligase with the target protein in the ITC cell and then titrate the PROTAC solution into this mixture.
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Calculate the cooperativity factor (α = Kd1 / Kd,ternary).
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that can measure the kinetics (association and dissociation rates) of binary and ternary complex formation in real-time.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction between the PROTAC and the immobilized E3 ligase.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based technique that can be used to measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner. It is particularly useful for high-throughput screening of PROTAC binding.
Protocol:
-
Probe Preparation: Synthesize a fluorescently labeled version of one of the ligands (e.g., the warhead or the E3 ligase ligand).
-
Assay Setup: In a microplate, combine a fixed concentration of the fluorescent probe with varying concentrations of the binding partner (the target protein or the E3 ligase).
-
Measurement: Excite the sample with polarized light and measure the emitted fluorescence in both parallel and perpendicular planes to the excitation plane. The instrument calculates the fluorescence polarization.
-
Data Analysis: As the fluorescent probe binds to its larger partner, its rotation slows, and the fluorescence polarization increases. Plot the change in polarization against the concentration of the unlabeled binding partner to determine the binding affinity (Kd).
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential tools for illustrating the complex biological processes and experimental strategies involved in PROTAC research.
PROTAC Signaling Pathway
The following diagram illustrates the key steps in PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Evaluation
This diagram outlines a typical workflow for the systematic evaluation of different PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable".
The linker is a critical element in PROTAC design, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated to enhance the aqueous solubility and pharmacokinetic properties of PROTACs.[2] The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] The Boc-C1-PEG3-C4-OH linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for sequential coupling and a terminal hydroxyl group that can be functionalized for attachment to either the POI ligand or the E3 ligase ligand.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.
References
Application Notes and Protocols for Coupling Boc-C1-PEG3-C4-OH to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent coupling of Boc-C1-PEG3-C4-OH, a heterobifunctional linker, to a primary amine-containing molecule. This procedure is widely applicable in bioconjugation, drug delivery, and materials science for the controlled modification of proteins, peptides, surfaces, and other molecules. The protocol utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and a primary amine.[1]
The Boc (tert-butyloxycarbonyl) protecting group on the linker's distal end allows for subsequent deprotection under acidic conditions, revealing a primary amine for further functionalization. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[2][3]
Chemical Reaction Pathway
The coupling of this compound to a primary amine (R-NH₂) proceeds in two main steps. First, the carboxylic acid group of the PEG linker is activated with EDC and NHS to form a more stable and amine-reactive NHS ester.[4][5] This intermediate is then reacted with the primary amine to form a stable amide bond.
Caption: Chemical reaction pathway for the EDC/NHS mediated coupling of this compound to a primary amine.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the coupling reaction, purification, and characterization of the final conjugate.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| This compound | ≥95% |
| Primary amine-containing molecule | Application-specific |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% |
| N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) | ≥98% |
| Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) | Amine-free |
| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | Amine-free |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine) | Reagent grade |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | ≥99.8% |
| Dialysis tubing or size-exclusion chromatography (SEC) column | Appropriate MWCO |
| Deuterated solvent (e.g., CDCl₃, D₂O) | NMR grade |
Experimental Workflow
The following diagram illustrates the overall workflow for the coupling of this compound to a primary amine.
Caption: Experimental workflow for the coupling of this compound to a primary amine.
Step-by-Step Protocol
1. Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare the Activation Buffer (e.g., 0.1 M MES, pH 6.0) and Coupling Buffer (e.g., PBS, pH 7.4). Ensure buffers are amine-free.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).
-
Dissolve the primary amine-containing molecule in the appropriate buffer or solvent.
2. Activation of this compound:
-
In a reaction vessel, add the this compound solution.
-
Add EDC (typically 1.5-2 equivalents relative to the PEG linker) and NHS (or Sulfo-NHS, typically 1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-60 minutes. The activation is most efficient at a pH of 4.5-7.2.
3. Coupling to the Primary Amine:
-
Add the primary amine-containing molecule (typically 1-1.2 equivalents) to the activated PEG linker solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer. The reaction with primary amines is most efficient at this pH range.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques like HPLC or LC-MS.
4. Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as 1 M Tris-HCl (to a final concentration of 20-50 mM) or hydroxylamine. This will react with any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The purification method will depend on the properties of the conjugate.
-
For larger molecules (e.g., proteins): Use size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
-
For smaller molecules: Purification can be achieved using techniques like flash chromatography or preparative HPLC.
6. Characterization of the Conjugate:
-
Confirm the successful conjugation using the analytical techniques outlined in the Data Presentation section.
7. Storage:
-
Store the purified conjugate under appropriate conditions, typically in a buffered solution at -20°C or -80°C, or lyophilized.
Data Presentation
Successful conjugation can be confirmed by a combination of analytical techniques. The following tables summarize the expected quantitative data for the characterization of the Boc-C1-PEG3-C4-amine conjugate.
Table 1: ¹H NMR Spectroscopy Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Boc (-C(CH₃)₃) | ~1.44 | singlet | 9H | A key indicator of the intact Boc protecting group. |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 | singlet | 12H | Characteristic broad singlet for the PEG protons. |
| Protons adjacent to the new amide bond | Shifted | multiplet | - | Protons on the carbon adjacent to the amine will show a downfield shift. |
Table 2: Mass Spectrometry Data
| Analysis | Expected Result | Notes |
| Molecular Weight of Conjugate | MW of Primary Amine + MW of this compound - 18.015 | The mass of water (H₂O) is lost during amide bond formation. |
| Mass Increase | ~303.37 Da | This corresponds to the mass of the Boc-C1-PEG3-C4- moiety added to the primary amine. |
Table 3: HPLC Analysis
| Method | Expected Observation | Purpose |
| Reverse-Phase HPLC | A new peak with a different retention time from the starting materials. | To assess the purity of the final conjugate and monitor the reaction progress. |
Disclaimer: The exact chemical shifts and retention times may vary depending on the specific primary amine used, the solvent, and the instrumentation. The provided data are representative values based on similar compounds found in the literature.
References
Application Notes and Protocols for Amide Bond Formation using Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-C1-PEG3-C4-OH is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[3][4] This linker, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, provides a versatile scaffold for covalently connecting a target protein ligand and an E3 ligase ligand.
These application notes provide a detailed protocol for the activation of a carboxylic acid and its subsequent conjugation to an amine-containing molecule using the this compound linker. The process involves a two-stage approach: initial esterification of the carboxylic acid with the terminal hydroxyl group of the linker, followed by deprotection of the Boc group and subsequent amide bond formation.
Data Presentation
The efficiency of the two-stage conjugation process is dependent on the choice of coupling agents, reaction conditions, and the nature of the substrates. The following tables provide a summary of expected outcomes based on commonly used reagents.
Table 1: Comparison of Coupling Reagents for Ester Bond Formation (Carboxylic Acid + this compound)
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| DCC/DMAP | 70-90 | >90 | High activation efficiency, cost-effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove; risk of racemization. |
| EDC/DMAP | 75-95 | >95 | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU/DIPEA | >90 | >98 | High efficiency, fast reaction times, low racemization.[5] | Higher cost, potential for side reactions if not used correctly. |
Table 2: Comparison of Deprotection and Amide Bond Formation Efficiency
| Boc Deprotection Reagent | Amide Coupling Reagent | Overall Yield (2 steps, %) | Purity (%) | Key Considerations |
| TFA in DCM | HATU/DIPEA | 60-80 | >95 | TFA is volatile and corrosive; HATU is highly efficient for amide coupling. |
| 4M HCl in Dioxane | EDC/NHS | 55-75 | >90 | Provides a stable amine salt; EDC/NHS is a classic and reliable coupling system. |
| Mild Lewis Acids (e.g., ZnBr2) | PyBOP/DIPEA | 50-70 | >90 | Suitable for acid-sensitive substrates. |
Experimental Protocols
Part 1: Esterification of a Carboxylic Acid with this compound
This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule-COOH) to the terminal hydroxyl group of the this compound linker.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure (Using DCC/DMAP):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ester intermediate (Boc-C1-PEG3-C4-O-Molecule).
Part 2: Boc Deprotection and Amide Bond Formation
This protocol describes the removal of the Boc protecting group and the subsequent coupling with an amine-containing molecule (Molecule-NH2).
Materials:
-
Ester intermediate (Boc-C1-PEG3-C4-O-Molecule)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing molecule (Molecule-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step A: Boc Deprotection
-
Dissolve the ester intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq, typically 25-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.
Step B: Amide Bond Formation (Using HATU/DIPEA)
-
In a separate flask, dissolve the amine-containing molecule (Molecule-NH2, 1.1 eq) and HATU (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Dissolve the deprotected amine TFA salt from Step A in a minimal amount of anhydrous DMF or DCM and add it to the activated amine mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or preparative HPLC to obtain the desired amide conjugate.
Visualizations
Caption: Experimental workflow for two-stage amide bond formation.
Caption: Logical relationship of synthetic steps.
References
Standard Procedure for Boc Deprotection Using Trifluoroacetic Acid (TFA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, offering clean and efficient cleavage.[1][3] This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-protected amines.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group. The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4] This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas. The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.
A primary challenge in Boc deprotection is the reactivity of the liberated tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these undesired modifications, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.
Data Presentation: Reaction Conditions and Scavenger Cocktails
The choice of reaction conditions and scavenger cocktail is critical for a successful Boc deprotection and depends on the substrate, particularly the presence of sensitive amino acid residues.
Table 1: Typical TFA Concentrations and Reaction Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| TFA Concentration | 25-95% in a co-solvent (e.g., Dichloromethane - DCM) | Higher concentrations are used for more resistant Boc groups or for complete deprotection in solid-phase peptide synthesis (SPPS). |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. |
| Solvent | Dichloromethane (DCM) | DCM is a common solvent due to its ability to dissolve a wide range of protected substrates and its volatility, which aids in removal during work-up. |
Table 2: Common Scavengers and their Applications in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Target Residue(s) / Application |
| Triisopropylsilane (TIS) | 2.5 - 5% | General scavenger, particularly effective for Tryptophan. |
| Triethylsilane (TES) | 10-20 equivalents | General scavenger for Tryptophan-containing compounds. |
| Water | 2.5 - 5% | Used in combination with other scavengers to hydrolyze the tert-butyl cation. |
| Thioanisole | 5% | Effective in preventing S-alkylation of Methionine. |
| Ethanedithiol (EDT) | 2.5% | Commonly used for Cysteine-containing compounds. |
| Phenol | 5% | General scavenger, often used in combination with others. |
Table 3: Common Scavenger Cocktails
| Cocktail Name/Composition | Application |
| TFA/TIS/H₂O (95:2.5:2.5) | A widely used general-purpose cocktail for peptides without highly sensitive residues. |
| TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) ("Reagent K") | Used for peptides containing multiple sensitive residues. |
| TFA/Thioanisole/Dithiothreitol (DTT) (90:5:5) | A cocktail for peptides containing Methionine. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Simple Amine in Solution
This protocol describes a general procedure for the deprotection of a Boc-protected amine in a solution phase.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-20 equivalents, or a 25-50% v/v solution in DCM) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
For work-up, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Boc Deprotection with a Scavenger Cocktail for Peptides
This protocol is suitable for the deprotection of a Boc-protected peptide containing sensitive amino acid residues.
Materials:
-
Boc-protected peptide
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare the cleavage cocktail by carefully mixing the components. For example, for a TFA/TIS/H₂O (95:2.5:2.5) cocktail, combine the appropriate volumes of each reagent.
-
Add the cleavage cocktail to the resin-bound peptide or dissolve the protected peptide in the cocktail.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
If using a resin, filter the resin and wash it with a small volume of fresh TFA.
-
Precipitate the deprotected peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times to remove residual scavengers and TFA.
-
Dry the final peptide product under vacuum.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection by TFA.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for scavenger selection.
References
Application Notes and Protocols for EDC/NHS Coupling Reaction with Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used chemical method for covalently coupling a molecule containing a primary amine to a molecule with a carboxylic acid. This "zero-length" crosslinking chemistry forms a stable amide bond. This application note provides a detailed protocol for the coupling of a carboxyl-containing molecule to an amine-containing molecule, using a generic Boc-protected polyethylene glycol (PEG) linker, here represented as Boc-C1-PEG3-C4-COOH, as a key reagent. Due to the ambiguity of "Boc-C1-PEG3-C4-OH," this protocol will assume the terminal hydroxyl group has been replaced with a carboxylic acid for the primary example of amide bond formation, a common application in bioconjugation. An alternative protocol for ester formation with the hydroxyl group is also provided.
PEGylation, the process of attaching PEG chains to molecules, is a cornerstone in pharmaceutical development. It enhances the pharmacokinetic and pharmacodynamic properties of drugs by increasing their stability, solubility, and circulation time while reducing immunogenicity[1]. PEGylated drugs often benefit from reduced dosing frequency and improved patient tolerance[]. This technology has been successfully applied to proteins, peptides, antibodies, and small-molecule drugs[1][].
The Boc-protected amine on the PEG linker allows for further functionalization after the initial coupling reaction by deprotection under acidic conditions to reveal a primary amine. This makes such linkers valuable in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex bioconjugates[3].
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps. First, EDC activates the carboxyl group of a molecule (e.g., a protein, peptide, or our model PEG linker) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To improve the efficiency of the reaction and the stability of the activated molecule, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable NHS ester is then reacted with a primary amine-containing molecule to form a stable amide bond, with NHS being released as a byproduct. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.0-8.5).
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Boc-C1-PEG3-C4-COOH (or -OH) | Various | - | Store at -20°C, desiccated |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Thermo Fisher | 22980 | Store at -20°C, desiccated |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 | Store at 4°C, desiccated |
| Amine-containing molecule (e.g., protein, peptide) | - | - | Refer to manufacturer's instructions |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - | Room temperature |
| Coupling Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5) | - | - | Room temperature |
| Quenching Buffer (1 M Tris-HCl, pH 8.5) | - | - | Room temperature |
| Desalting Columns | Thermo Fisher | 89891 | Room temperature |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room temperature, under inert gas |
Note: The specific catalog numbers are for example purposes. Equivalent reagents from other suppliers may be used.
Experimental Protocols
Protocol 1: Two-Step Coupling of Boc-C1-PEG3-C4-COOH to an Amine-Containing Molecule
This protocol is ideal for when the amine-containing molecule also has carboxyl groups that could lead to self-polymerization if a one-step protocol were used.
A. Activation of Boc-C1-PEG3-C4-COOH
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture, as both are moisture-sensitive.
-
Dissolve Boc-C1-PEG3-C4-COOH in Activation Buffer at a desired concentration (e.g., 10 mM).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. For a 10-fold molar excess, if starting with 10 µmol of the PEG linker, prepare 100 µmol of EDC and NHS.
-
Add the EDC solution to the Boc-C1-PEG3-C4-COOH solution, followed immediately by the NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
B. Coupling to the Amine-Containing Molecule
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated PEG linker can be purified using a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS byproducts.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Boc-C1-PEG3-C4-COOH to the amine-containing molecule solution. A molar ratio of 10:1 to 20:1 of the activated PEG linker to the amine-containing molecule is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
C. Quenching and Purification
-
Quench any unreacted NHS esters by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.5), to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. Other quenching reagents include hydroxylamine, lysine, or glycine.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker, quenching reagent, and other byproducts.
Protocol 2: One-Step Coupling of a Carboxylic Acid to this compound (Ester Formation)
This protocol facilitates the formation of an ester bond between a carboxyl-containing molecule and the terminal hydroxyl group of the PEG linker. This is generally less efficient in aqueous solutions compared to amide bond formation. Anhydrous organic solvents like DMF are often preferred.
-
Equilibrate EDC and the carboxyl-containing molecule to room temperature.
-
Dissolve the carboxyl-containing molecule, this compound, and EDC in anhydrous DMF. A common molar ratio is 1:1.2:1.5 (Carboxylic acid:this compound:EDC).
-
A catalyst such as 4-dimethylaminopyridine (DMAP) can be added (0.1 equivalents) to improve reaction efficiency.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., dilute HCl, saturated sodium bicarbonate, and brine) to remove the urea byproduct and excess reagents.
-
The final product is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by flash column chromatography.
Data Presentation
The success of the coupling reaction should be monitored and quantified. The following tables provide examples of how to structure the data.
Table 1: Stoichiometry of Coupling Reaction
| Component | Molar Ratio (vs. Amine) | Concentration (mM) | Volume (µL) |
| Amine-containing Molecule | 1x | 1 | 1000 |
| Boc-C1-PEG3-C4-COOH | 10x | 10 | 1000 |
| EDC | 20x | 40 | 50 |
| NHS | 50x | 100 | 50 |
Table 2: Characterization of the Final Conjugate
| Analysis Method | Parameter Measured | Expected Result |
| SDS-PAGE | Molecular Weight Shift | Increase in molecular weight corresponding to the number of attached PEG linkers. |
| Mass Spectrometry (e.g., MALDI-TOF) | Mass of the Conjugate | A peak corresponding to the mass of the molecule + n*(mass of the PEG linker). |
| HPLC (SEC or Reverse Phase) | Purity and Aggregation | A major peak for the conjugate, with minimal peaks for starting materials and aggregates. |
| NMR Spectroscopy | Structural Confirmation | Presence of characteristic peaks for both the molecule and the PEG linker. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive EDC/NHS due to hydrolysis. - Incorrect pH for activation or coupling. - Competing nucleophiles in the buffer (e.g., Tris, glycine). | - Use fresh, anhydrous EDC and NHS. - Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5. - Use non-amine, non-carboxylate buffers like MES and PBS. |
| Precipitation of Protein | - High concentration of EDC. - Protein instability in the chosen buffer. | - Reduce the molar excess of EDC. - Perform a buffer exchange to ensure protein stability. |
| Hydrolysis of NHS-ester | - Delay between activation and coupling steps. - High pH during activation. | - Proceed to the coupling step immediately after activation. - Maintain a pH of 4.5-6.0 during the activation step. |
Visualizations
Caption: Reaction mechanism of EDC/NHS coupling chemistry.
Caption: Workflow for a two-step EDC/NHS coupling reaction.
References
Application Notes and Protocols for the Purification of PROTACs Containing a PEG Linker by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that directs the degradation of specific target proteins through the ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation essential for protein degradation.[1]
The synthesis of PROTACs often results in complex mixtures containing the desired product, unreacted starting materials, reagents, and side products. Consequently, robust purification methods are critical to obtaining highly pure PROTACs for biological evaluation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of PROTACs due to its high resolution and compatibility with a wide range of organic molecules.[]
These application notes provide a comprehensive guide to the purification of PROTACs containing a PEG linker using HPLC. Detailed protocols for both analytical and preparative RP-HPLC are presented, along with troubleshooting and optimization strategies.
Challenges in the Purification of PEGylated PROTACs
The purification of PROTACs with PEG linkers presents unique challenges:
-
Physicochemical Properties: PROTACs are often large, complex molecules with diverse physicochemical properties, which can lead to poor peak shapes and challenging separations. The inclusion of a PEG linker adds to the hydrophilicity and can influence the retention behavior in RP-HPLC.
-
Heterogeneity: The synthesis can produce a mixture of related impurities that are structurally similar to the target PROTAC, making separation difficult.
-
Solubility: While PEG linkers generally improve solubility, the overall PROTAC molecule can still have limited solubility in common HPLC mobile phases, requiring careful method development.
HPLC Purification Strategies
A multi-step purification strategy is often employed, starting with a crude purification method like flash column chromatography, followed by a final polishing step using preparative RP-HPLC.[3]
Analytical Method Development
Before scaling up to preparative HPLC, it is essential to develop a robust analytical method to assess the purity of the crude product and guide the optimization of the preparative method.
Typical Analytical RP-HPLC Parameters:
| Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 40 °C) |
Preparative Method Optimization and Scale-Up
The goal of preparative HPLC is to isolate the target PROTAC with high purity and recovery. The analytical method is scaled up to a preparative scale by adjusting the column size, flow rate, and sample load.
Key Considerations for Preparative RP-HPLC:
-
Column Selection: C18 columns are most common for PROTAC purification. The choice of particle size and column dimension will depend on the amount of sample to be purified.
-
Mobile Phase: Water and acetonitrile with 0.1% TFA is a standard mobile phase system. Formic acid can be used as an alternative to TFA if the final product needs to be lyophilized and the trifluoroacetate salt is not desired.
-
Gradient Optimization: A shallow gradient around the elution point of the target PROTAC will improve resolution and separation from closely eluting impurities.
-
Sample Loading: The amount of crude sample that can be loaded onto the column without compromising resolution needs to be determined empirically.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
Objective: To determine the purity of the crude PROTAC and identify the retention time of the target molecule.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Prepare a stock solution of the crude PROTAC sample at approximately 1 mg/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 254 nm and 280 nm.
-
Identify the peak corresponding to the desired PROTAC based on its expected retention time and mass (if using an in-line mass spectrometer).
-
Integrate the peak areas to determine the percentage purity of the crude product.
Protocol 2: Preparative RP-HPLC for PROTAC Purification
Objective: To purify the PROTAC with a PEG linker from the crude reaction mixture.
Materials:
-
Preparative HPLC system with a fraction collector
-
C18 preparative column (e.g., 10 µm, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude PROTAC sample dissolved in a minimal amount of a strong solvent (e.g., DMSO, DMF) and diluted with Mobile Phase A.
Procedure:
-
Develop an optimized focused gradient based on the analytical method. For example, if the PROTAC elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 30-40 minutes.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Dissolve the crude PROTAC sample in a minimal volume of DMSO or DMF and then dilute with Mobile Phase A to a concentration suitable for injection. Ensure the sample is fully dissolved and filtered before injection.
-
Inject the sample onto the column. The injection volume will depend on the column size and loading capacity.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the peak of the target PROTAC.
-
Analyze the purity of the collected fractions using the analytical RP-HPLC method described in Protocol 1.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
The retention time of a PROTAC in RP-HPLC is influenced by its overall hydrophobicity. The addition of hydrophilic PEG units generally leads to a decrease in retention time. The following table provides illustrative data on the impact of PEG linker length on the retention time and purity of a hypothetical BRD4-targeting PROTAC series.
Table 1: Illustrative Purification Data for BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Analytical Retention Time (min)* | Preparative Purity (%)** | Recovery (%)*** |
| PROTAC-1 | PEG2 | 15.8 | >98 | ~40 |
| PROTAC-2 | PEG4 | 14.5 | >99 | ~45 |
| PROTAC-3 | PEG6 | 13.2 | >98 | ~50 |
*Analytical conditions: C18 column, 5-95% MeCN/H₂O with 0.1% TFA over 20 min. **Purity determined by analytical RP-HPLC after preparative purification. ***Recovery is an approximation and can vary significantly based on the scale and optimization of the purification.
Visualizations
Experimental Workflow for PROTAC Purification
Caption: A general workflow for the purification of PROTACs.
Logical Relationships in HPLC Method Development
Caption: Interplay of key parameters in HPLC method development.
Conclusion
The purification of PROTACs containing PEG linkers by RP-HPLC is a critical step in their development as therapeutic agents. A systematic approach to method development, starting with analytical scale and scaling up to preparative scale, is essential for achieving high purity and recovery. Careful optimization of column chemistry, mobile phase composition, and gradient conditions is necessary to overcome the challenges associated with the unique physicochemical properties of these molecules. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully purify their target PROTACs for further biological and pharmacological studies.
References
Application Notes and Protocols: Step-by-Step Guide to Conjugating a Ligand to Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, step-by-step guide for the conjugation of a ligand to the bifunctional linker, Boc-C1-PEG3-C4-OH. This linker is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1] The protocols outlined below describe a common and robust strategy for this conjugation, which involves a two-stage process: first, the activation of the terminal hydroxyl group of the linker, followed by the coupling of the activated linker to a primary amine on the ligand of interest. An optional protocol for the deprotection of the Boc group is also provided.
Overall Experimental Workflow
The following diagram illustrates the complete workflow for the conjugation of a ligand to this compound, from the initial activation of the linker to the final characterization of the conjugate.
Caption: Experimental workflow for ligand conjugation.
Chemical Reaction Pathway
The chemical pathway for the activation of this compound and subsequent conjugation to an amine-containing ligand is depicted below.
References
Application Notes and Protocols for the Deprotection of Boc-Protected PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the construction of bioconjugates and drug delivery systems involving polyethylene glycol (PEG) linkers.[1][2] Its popularity is due to its stability across a range of chemical conditions and its straightforward removal under mild acidic conditions.[2] This document provides detailed experimental protocols for the removal of the Boc group from PEG linkers, primarily utilizing trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[2][3] Also included are methods for reaction monitoring, work-up procedures, and a discussion of potential side reactions.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, the solvent, reaction temperature, and time. While extensive quantitative data for a wide range of specific Boc-protected PEG linkers is not always available in the literature, the following table summarizes common and effective reaction conditions that provide a robust starting point for optimization.
| Parameter | Value | Solvent | Notes |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Most common and effective reagent. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | A stronger acid system that can be used if TFA is ineffective. | |
| Acid Concentration | 20-50% (v/v) TFA in DCM | DCM | A concentration of 50% is often used for complete and rapid deprotection. |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | A common alternative to TFA. | |
| Temperature | 0°C to Room Temperature (20-25°C) | N/A | The reaction is typically started at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 30 minutes - 2 hours | N/A | Reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes the most common method for the removal of a Boc protecting group from a PEG linker using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). For substrates susceptible to side reactions from the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The product at this stage is the TFA salt of the deprotected amine.
-
Optional Basic Work-up (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is an alternative for substrates where TFA may not be suitable or effective.
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the deprotected amine hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Reaction Monitoring
Careful monitoring of the deprotection reaction is crucial to ensure complete removal of the Boc group while minimizing potential side reactions from prolonged exposure to strong acid.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to follow the reaction's progress. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value on a silica gel plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: If the reaction is incomplete, consider increasing the acid concentration, extending the reaction time, or switching to a stronger acid system like 4M HCl in 1,4-dioxane. Poor solubility of the PEG linker in the chosen solvent can also hinder the reaction.
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups, such as those in tryptophan and methionine residues. This can be mitigated by the addition of scavengers like triisopropylsilane (TIS) or water to the reaction mixture.
-
Cleavage of Acid-Labile Groups: If the PEG linker or a conjugated molecule contains other acid-sensitive functional groups (e.g., some ester bonds), they may be cleaved under the deprotection conditions. In such cases, using milder conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative deprotection method may be necessary. One user reported that while TFA in DCM led to 10-20% loss of ester bonds, using HCl in ethyl acetate resulted in complete deprotection without ester cleavage, albeit over a longer reaction time of 6 hours.
Visual Representations
Caption: Workflow for the deprotection of a Boc-protected PEG linker.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Note: Monitoring the Boc Deprotection of Boc-C1-PEG3-C4-OH by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). Boc-C1-PEG3-C4-OH is a bifunctional linker containing a Boc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal hydroxyl group, making it a valuable building block in drug discovery.[1][2] Efficient removal of the Boc group is critical for subsequent conjugation steps. This application note provides a detailed protocol for the acid-catalyzed deprotection of this compound and the subsequent monitoring of the reaction progress using thin-layer chromatography (TLC).
The deprotection of the Boc group is typically achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4] TLC is a rapid and effective technique to monitor the reaction's completion by observing the disappearance of the starting material and the appearance of the more polar product.[5] The resulting free amine, being more polar, will exhibit a lower retention factor (Rf) on a silica gel TLC plate compared to the Boc-protected starting material.
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution to achieve a final concentration of 20-50% (v/v).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC every 30-60 minutes until the starting material is no longer visible (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
For workup, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, H₂N-C1-PEG3-C4-OH, likely as a TFA salt if the basic wash is omitted.
Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the procedure for monitoring the deprotection reaction using TLC.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Mobile phase (eluent): A mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane are good starting points. The polarity will need to be optimized. A common mobile phase for such compounds is 5-10% methanol in chloroform or DCM.
-
Capillary tubes for spotting
-
Visualization agents:
-
UV lamp (254 nm)
-
Ninhydrin stain for primary amines.
-
Potassium permanganate (KMnO₄) stain for the hydroxyl group and general visualization.
-
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber with a lid and allow it to saturate for at least 10 minutes.
-
On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the starting line.
-
As the reaction proceeds, take small aliquots from the reaction mixture at regular intervals (e.g., 30, 60, 90, 120 minutes) and spot them alongside the initial spot. It is also advisable to spot the starting material as a reference if available.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Ninhydrin Stain: Dip the plate into the ninhydrin solution, or spray it evenly. Gently heat the plate with a heat gun or on a hot plate until colored spots (typically pink or purple for primary amines) appear.
-
Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution or spray it. The plate will have a purple background, and compounds that can be oxidized (like alcohols) will appear as yellow or brown spots.
-
-
Calculate the Rf value for the starting material and the product spots using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation
The progress of the reaction can be summarized by the change in Rf values over time. The Boc-protected starting material is less polar and will have a higher Rf value than the deprotected amine product.
Table 1: TLC Monitoring Data for Boc Deprotection
| Time Point | Starting Material (this compound) Spot | Product (H₂N-C1-PEG3-C4-OH) Spot |
| (Minutes) | Rf Value (Approx.) | Rf Value (Approx.) |
| 0 | 0.75 | Not visible |
| 30 | Fading | 0.25 |
| 60 | Faint | Strong |
| 120 | Not visible | Very strong |
*Approximate Rf values are highly dependent on the specific TLC plate and mobile phase composition. This table serves as an example. A mobile phase of 10% MeOH in DCM is assumed for this illustration.
Table 2: TLC Visualization Reagent Guide
| Reagent | Target Functional Group | Expected Observation |
| UV Light (254 nm) | Compounds with a UV chromophore | Dark spots on a fluorescent background |
| Ninhydrin | Primary Amines | Pink to purple spots upon heating |
| Potassium Permanganate | Alcohols, and other oxidizable groups | Yellow/brown spots on a purple background |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Boc deprotection and TLC monitoring.
Signaling Pathway of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes and Protocols for the Etherification of Boc-C1-PEG3-C4-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of an ether linkage by reacting Boc-C1-PEG3-C4-OH with an alcohol. This process is a fundamental step in the synthesis of more complex molecules, particularly in the field of drug development for the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The polyethylene glycol (PEG) linker in this compound enhances solubility and provides spatial separation between conjugated moieties.[1]
Two primary and effective methods for this etherification are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these methods will depend on the specific characteristics of the alcohol substrate and the desired stereochemical outcome.
I. Overview of Etherification Strategies
The terminal hydroxyl group of this compound can be chemically modified to form an ether bond with another alcoholic or phenolic hydroxyl group. This is typically achieved through one of two robust synthetic routes:
-
Williamson Ether Synthesis: This classic SN2 reaction involves the deprotonation of one alcohol to form an alkoxide, which then displaces a leaving group on the other reaction partner.[2] For the reaction of this compound with another alcohol, one of the hydroxyl groups must first be converted into a good leaving group, such as a tosylate or a halide.[2]
-
Mitsunobu Reaction: This reaction allows for the direct coupling of a primary or secondary alcohol with a nucleophile, including another alcohol, in the presence of a phosphine and an azodicarboxylate.[3][4] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center.
II. Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is divided into two main steps: (A) Activation of one of the alcohols by converting the hydroxyl group to a tosylate, and (B) the subsequent etherification reaction.
A. Activation of Alcohol: Tosylation
This procedure describes the tosylation of a generic primary alcohol (R-OH), which could be either the this compound or the coupling partner.
Materials:
-
Alcohol (R-OH) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated alcohol (R-OTs).
B. Etherification Reaction
This procedure describes the reaction between the tosylated alcohol (R-OTs) and the other alcohol partner (in this case, this compound).
Materials:
-
This compound (1.0 eq)
-
Tosylated alcohol (R-OTs) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C, add sodium hydride (1.5 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the tosylated alcohol (R-OTs) (1.2 eq) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction temperatures can be increased to 50-100 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ether product.
Quantitative Data (Williamson Ether Synthesis):
| Parameter | Value/Range | Citation |
| Yield | 50-95% | |
| Reaction Time | 1-24 hours | |
| Temperature | 0 °C to 100 °C | |
| Solvents | THF, DMF, Acetonitrile |
Protocol 2: Mitsunobu Reaction
This protocol describes the direct coupling of this compound with another alcohol (R-OH).
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (R-OH) (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired ether.
Quantitative Data (Mitsunobu Reaction):
| Parameter | Value/Range | Citation |
| Yield | 43-91% (for various substrates) | |
| Reaction Time | 6-24 hours | |
| Temperature | 0 °C to Room Temperature | |
| Solvents | THF, DCM, Dioxane |
III. Visualizations
Caption: Williamson Ether Synthesis Workflow
Caption: Mitsunobu Reaction Pathway
References
Solid-Phase Synthesis of PROTACs with PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC.[1]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and to provide spatial control for the effective formation of the ternary complex.[2] Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of PROTAC libraries with diverse PEG linkers, facilitating the optimization of their protein degradation activity.[3] The primary advantages of solid-phase synthesis include simplified purification protocols and the ability to drive reactions to completion using excess reagents.[3]
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs featuring PEG linkers.
Signaling Pathway and Experimental Workflow
The solid-phase synthesis of PROTACs with PEG linkers follows a logical and sequential workflow, starting from the immobilization of a ligand on a solid support to the final cleavage and purification of the PROTAC. The underlying principle of PROTAC action involves the induced degradation of a target protein through the ubiquitin-proteasome pathway.
Caption: Workflow of solid-phase PROTAC synthesis and its mechanism of action.
Data Presentation
The efficiency of solid-phase PROTAC synthesis can be influenced by the choice of ligands, linker length, and specific reaction conditions. The following tables provide a summary of representative quantitative data for the synthesis of PROTACs with PEG linkers.
Table 1: Representative Yields for Solid-Phase PROTAC Synthesis Steps
| Step | E3 Ligase Ligand | POI Ligand | PEG Linker | Reagents | Solvent | Time (h) | Yield (%) |
| E3 Ligand Coupling | Carboxylic acid-functionalized Pomalidomide | - | - | HATU, DIPEA | DMF | 16 | >95 (on-resin) |
| PEG Linker Attachment | Pomalidomide | - | t-Boc-N-amido-PEG10-Br | DIPEA | DMF | 24 | >95 (on-resin) |
| POI Ligand Coupling | Pomalidomide | Carboxylic acid-functionalized JQ1 | Pomalidomide-PEG10 | HATU, DIPEA | DMF | 16 | >95 (on-resin) |
| Final PROTAC | Pomalidomide | JQ1 | PEG10 | TFA, TIS, H₂O | - | 2 | 40-60 (overall) |
Data is illustrative and may vary based on specific substrates and reaction conditions.
Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC Degradation Efficacy
| PROTAC | E3 Ligase Ligand | POI Ligand | PEG Linker Length (n) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | CRBN | JQ1 | 2 | 50 | >90 |
| PROTAC-2 | CRBN | JQ1 | 4 | 25 | >95 |
| PROTAC-3 | CRBN | JQ1 | 6 | 10 | >98 |
| PROTAC-4 | CRBN | JQ1 | 8 | 15 | >95 |
| PROTAC-5 | VHL | JQ1 | 2 | 100 | ~85 |
| PROTAC-6 | VHL | JQ1 | 4 | 40 | >90 |
| PROTAC-7 | VHL | JQ1 | 6 | 20 | >95 |
| PROTAC-8 | VHL | JQ1 | 8 | 35 | >90 |
DC₅₀: half-maximal degradation concentration. Dₘₐₓ: maximum degradation. Data is compiled from various sources for illustrative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a generic PROTAC utilizing a PEG linker. These protocols are based on established methodologies and may require optimization for specific target systems.
Protocol 1: Immobilization of the First Ligand on Solid Support
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the E3 ligase or the POI) to an aminomethylated polystyrene resin.
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized ligand (e.g., Pomalidomide derivative) (3 eq.)
-
HATU (3 eq.)
-
DIPEA (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in the reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-functionalized ligand and HATU in DMF. Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Ligand Coupling: Drain the DMF from the swollen resin and add the activated ligand solution. Shake the reaction mixture at room temperature for 16 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: PEG Linker Attachment
This protocol details the coupling of a Boc-protected amine-PEG-bromide linker to the immobilized ligand.
Materials:
-
Ligand-functionalized resin from Protocol 1
-
t-Boc-N-amido-PEGn-Br (e.g., t-Boc-N-amido-PEG10-Br) (2 eq.)
-
DIPEA (4 eq.)
-
Anhydrous DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the ligand-functionalized resin in DMF for 30 minutes.
-
Linker Coupling: To the swollen resin, add a solution of t-Boc-N-amido-PEGn-Br and DIPEA in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Coupling of the Second Ligand
This protocol describes the deprotection of the Boc group from the linker and the subsequent coupling of the second carboxylic acid-functionalized ligand.
Materials:
-
Resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
DCM
-
DIPEA
-
Carboxylic acid-functionalized second ligand (3 eq.)
-
HATU (3 eq.)
-
Anhydrous DMF
-
MeOH
Procedure:
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group.
-
Washing and Neutralization: Wash the resin with DCM (3 times) and then neutralize with a solution of 10% DIPEA in DCM (3 times).
-
Activation of Second Ligand: In a separate flask, activate the carboxylic acid of the second ligand with HATU and DIPEA in DMF as described in Protocol 1, Step 2.
-
Second Ligand Coupling: Add the activated second ligand solution to the resin. Shake the reaction mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the PROTAC from the Solid Support
This protocol details the final step of cleaving the synthesized PROTAC from the solid support.
Materials:
-
PROTAC-bound resin from Protocol 3
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Isolation: Pellet the precipitated PROTAC by centrifugation and decant the ether.
-
Drying: Dry the crude PROTAC pellet under vacuum.
-
Purification: Purify the crude PROTAC using preparative HPLC to obtain the final product.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and logical relationships in the solid-phase synthesis of PROTACs with PEG linkers.
Caption: Chemical workflow for solid-phase PROTAC synthesis with a PEG linker.
Caption: Logical relationship of PEG linker properties to PROTAC efficacy.
References
Application Notes and Protocols for Bioconjugation of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can enhance drug stability, increase solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] These application notes provide a detailed overview of common bioconjugation techniques for preparing PEGylated molecules, complete with experimental protocols and comparative data to guide researchers in selecting the optimal strategy for their specific application.
Generations of PEGylation Techniques
PEGylation strategies have evolved from random, non-specific conjugations to highly specific and controlled methods.
-
First-Generation PEGylation: This initial approach involved the random attachment of linear PEG molecules to multiple sites on a protein, often targeting reactive amine groups on lysine residues.[3] While effective in demonstrating the benefits of PEGylation, this method often resulted in heterogeneous mixtures of PEGylated products with varying biological activity and potential for reduced efficacy.[3]
-
Second-Generation PEGylation: To address the limitations of the first generation, this phase introduced more specific conjugation chemistries and the use of branched PEG chains.[3] Site-specific PEGylation, targeting, for example, the N-terminus or free cysteine residues, allowed for the production of more homogeneous conjugates with preserved biological activity. Branched PEGs were found to provide a greater hydrodynamic volume, further enhancing circulation half-life compared to linear PEGs of the same molecular weight.
-
Next-Generation PEGylation: Current and future strategies focus on advanced techniques such as "click chemistry" and enzymatic ligation to achieve highly specific, efficient, and biocompatible conjugation. These methods offer greater control over the site of PEG attachment and the stoichiometry of the reaction, leading to well-defined and highly pure PEGylated therapeutics. Releasable PEGs are also being developed to slowly release the native drug, potentially avoiding loss of efficacy.
Common Bioconjugation Chemistries
The choice of bioconjugation chemistry is critical and depends on the available functional groups on the target molecule and the desired properties of the final conjugate.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This is one of the most common methods for PEGylating proteins and other molecules containing primary amines. Activated PEG-NHS esters react with the primary amino groups of lysine residues and the N-terminus of proteins to form stable amide bonds.
Mechanism: The NHS ester is a good leaving group, facilitating the nucleophilic attack by the primary amine.
Advantages:
-
Relatively simple and robust chemistry.
-
Forms stable amide bonds.
Disadvantages:
-
Can be non-specific, leading to a heterogeneous mixture of products if multiple reactive amines are present.
-
NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.
Maleimide Chemistry
This technique is highly specific for the thiol group of cysteine residues. PEG-maleimide derivatives react with free sulfhydryl groups to form stable thioether bonds.
Mechanism: The reaction proceeds via a Michael addition of the thiol to the maleimide double bond.
Advantages:
-
Highly specific for cysteine residues, allowing for site-specific PEGylation.
-
Forms a stable thioether bond.
Disadvantages:
-
The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.
-
Requires the presence of a free cysteine, which may necessitate protein engineering if one is not naturally available.
"Click Chemistry": Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible. SPAAC is a copper-free version of the azide-alkyne cycloaddition, making it suitable for use with biological molecules that may be sensitive to copper. This method involves the reaction of a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) with an azide.
Mechanism: The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.
Advantages:
-
High specificity and bioorthogonality (the reacting groups do not interfere with native biological functional groups).
-
Copper-free, avoiding cytotoxicity associated with copper catalysts.
-
Forms a stable triazole linkage.
Disadvantages:
-
Requires the introduction of azide or strained alkyne functional groups into the PEG and the target molecule, which can involve multi-step synthesis.
Enzymatic Ligation: Sortase-Mediated Ligation
Enzymatic methods offer exquisite specificity for protein modification. Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates the N-terminal portion to a molecule containing an N-terminal oligo-glycine sequence.
Mechanism: The enzyme forms a thioacyl intermediate with the substrate, which is then resolved by the nucleophilic attack of the glycine amine.
Advantages:
-
Exceptional site-specificity, leading to a homogeneous product.
-
The reaction occurs under mild, physiological conditions.
Disadvantages:
-
The reaction can be reversible, potentially requiring optimization to drive it to completion.
-
Requires genetic engineering of the protein to include the sortase recognition motif and/or the oligo-glycine tag.
Quantitative Data Summary
The following tables summarize key quantitative data for different PEGylation techniques. It is important to note that these values can vary significantly depending on the specific protein, PEG reagent, and reaction conditions used.
Table 1: Comparison of PEGylation Reaction Efficiency
| PEGylation Chemistry | Typical Conjugation Efficiency (%) | Key Factors Influencing Efficiency |
| NHS Ester | 50 - 90% | pH, temperature, reaction time, molar ratio of PEG to protein, hydrolysis of NHS ester |
| Maleimide | > 80% | pH, presence of reducing agents, stability of the maleimide group |
| SPAAC | > 90% | Molar ratio of reactants, reaction time, stability of azide and alkyne groups |
| Sortase-Mediated | > 80% | Enzyme concentration, substrate concentrations, reaction time, presence of Ca2+ (for some sortase variants) |
Table 2: Impact of PEGylation on Pharmacokinetics and Stability
| Parameter | Effect of PEGylation | Quantitative Examples |
| Plasma Half-Life | Significant increase | PEGylation of rhTIMP-1 increased its half-life from 1.1 h to 28 h. |
| Proteolytic Stability | Increased | PEGylated proteins show enhanced resistance to enzymatic degradation. |
| Immunogenicity | Generally reduced | PEGylation can mask antigenic epitopes, reducing antibody formation. However, anti-PEG antibodies can lead to accelerated blood clearance (ABC). |
| Receptor Binding Affinity | Can be decreased | The effect is dependent on the PEGylation site and the size of the PEG chain. |
Table 3: Influence of PEG Architecture on In Vivo Properties
| PEG Architecture | Hydrodynamic Volume | Circulation Half-Life |
| Linear PEG | Smaller | Shorter |
| Branched PEG | Larger | Longer |
Experimental Protocols
Protocol 1: PEGylation of a Protein using NHS Ester Chemistry
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
PEG-NHS ester (e.g., mPEG-SCM)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable buffer like PBS.
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (a 10-50 fold molar excess is a common starting point).
-
Slowly add the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Purification: Remove unreacted PEG and by-products by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or mass spectrometry to determine the degree of PEGylation.
Protocol 2: Site-Specific PEGylation of a Cysteine-Containing Protein using Maleimide Chemistry
This protocol outlines the site-specific conjugation of a PEG-maleimide to a protein with a free cysteine residue.
Materials:
-
Cysteine-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
PEG-Maleimide
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Ensure the final protein solution is in a thiol-free buffer.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and protein using size-exclusion chromatography.
-
Characterization: Confirm successful conjugation and determine the purity of the product using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Copper-Free Click Chemistry using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified molecule to a strained alkyne-functionalized PEG.
Materials:
-
Azide-modified molecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-PEG (e.g., DBCO-PEG)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-modified molecule and the DBCO-PEG in a suitable solvent. For the DBCO-PEG, anhydrous DMSO or DMF is often used.
-
Conjugation Reaction:
-
Mix the azide-modified molecule and DBCO-PEG in the reaction buffer. A 2-10 fold molar excess of the DBCO-PEG is a common starting point.
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification: Remove excess DBCO-PEG by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the final conjugate by mass spectrometry to confirm the addition of the PEG moiety and by HPLC to assess purity.
Protocol 4: Enzymatic PEGylation using Sortase-Mediated Ligation
This protocol provides a general method for the site-specific PEGylation of a protein containing a C-terminal LPXTG motif using Sortase A.
Materials:
-
Protein with a C-terminal LPXTG motif
-
Oligo-glycine functionalized PEG (e.g., (Gly)3-PEG)
-
Sortase A enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification system (e.g., Ni-NTA affinity chromatography if the protein or enzyme has a His-tag)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the LPXTG-containing protein, a molar excess of the (Gly)3-PEG (e.g., 5-10 fold), and Sortase A (e.g., 1:10 to 1:20 molar ratio of enzyme to protein substrate).
-
Add the sortase reaction buffer to the desired final volume.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C to 37°C) for 1 to 24 hours. The optimal time and temperature should be determined empirically.
-
Purification:
-
Purify the PEGylated protein from the Sortase A enzyme (often His-tagged for easy removal), unreacted protein, and excess (Gly)3-PEG. Affinity chromatography followed by size-exclusion chromatography is a common strategy.
-
-
Characterization: Verify the successful and specific PEGylation using SDS-PAGE, which will show a single, higher molecular weight band for the PEGylated product, and confirm the identity by mass spectrometry.
Visualizations
Experimental Workflows
Caption: Workflow for PEGylation using NHS Ester Chemistry.
Caption: Workflow for Site-Specific PEGylation using Maleimide Chemistry.
Chemical Reactions
Caption: NHS Ester Reaction with a Primary Amine.
Caption: Maleimide Reaction with a Thiol Group.
Impact on Signaling Pathways
While PEGylation is primarily employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug, it can indirectly influence signaling pathways. By extending the circulation time and altering the biodistribution of a therapeutic protein, PEGylation can lead to sustained receptor engagement or inhibition. For instance, a PEGylated growth factor antagonist may provide a more prolonged blockade of a signaling pathway compared to its non-PEGylated counterpart. However, it is important to note that PEGylation itself does not typically introduce a new mechanism of action at the cellular signaling level. The primary effect remains the enhanced delivery and prolonged availability of the active molecule to its target. Careful consideration of the PEGylation site is crucial to avoid steric hindrance that could negatively impact receptor binding and subsequent signal transduction.
Conclusion
The selection of a PEGylation strategy is a critical decision in the development of therapeutic molecules. This guide provides an overview of the key techniques, their advantages and disadvantages, and detailed protocols to assist researchers in making an informed choice. The quantitative data presented highlights the significant impact of PEGylation on the properties of biomolecules. By carefully selecting the appropriate chemistry and optimizing the reaction conditions, researchers can harness the power of PEGylation to develop safer and more effective therapeutics.
References
Application Notes and Protocols: Synthesis and Evaluation of VHL-based PROTACs using the Boc-C1-PEG3-C4-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely recruited E3 ligases in PROTAC design, owing to its broad tissue expression and the availability of potent, well-characterized small molecule ligands. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
This document provides detailed application notes and protocols for the use of Boc-C1-PEG3-C4-OH , an alkyl/ether-based PROTAC linker, in the synthesis and evaluation of VHL-recruiting PROTACs. This linker features a Boc-protected amine for sequential coupling and a three-unit polyethylene glycol (PEG) chain, which is often incorporated to improve aqueous solubility and optimize the spatial orientation of the two ligands.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
The fundamental mechanism of a VHL-based PROTAC is to act as a molecular bridge. The PROTAC first binds to both the target protein (POI) and the VHL E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the design and optimization of Proteolysis-Targeting Chimeras (PROTACs). The content focuses on the critical role of the linker in achieving potent and specific protein degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design.
Question: My PROTAC exhibits strong binary binding to both the target protein and the E3 ligase, but I observe minimal to no degradation of the target protein. What are the potential linker-related issues?
Answer: This is a frequent challenge in PROTAC development and often points to suboptimal ternary complex formation, where the linker plays a pivotal role.[1] Several factors related to the linker could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the appropriate length to facilitate a stable and productive ternary complex.[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2]
-
Incorrect Linker Composition and Rigidity: The flexibility of the linker is crucial. Flexible linkers, like polyethylene glycol (PEG) or alkyl chains, can accommodate the formation of a productive ternary complex.[1] However, in some cases, a more rigid linker containing moieties like piperazine or triazole rings may be necessary to achieve the correct orientation for ubiquitination.
-
Poor Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including solubility and cell permeability. A linker that renders the PROTAC poorly soluble or unable to efficiently cross the cell membrane will result in low intracellular concentrations and, consequently, no degradation.
Troubleshooting Steps:
-
Synthesize a Library of Linker Analogs: The most direct approach is to synthesize a series of PROTACs with varying linker lengths and compositions. Even minor changes in linker length can significantly impact degradation efficacy.
-
Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to directly assess the formation and stability of the ternary complex.
-
Assess Cell Permeability: Conduct cellular uptake and efflux assays to ensure the PROTAC is reaching its intracellular target at sufficient concentrations.
Question: I am observing a significant "hook effect" with my PROTAC, where the degradation of the target protein diminishes at higher concentrations. How can linker design help mitigate this?
Answer: The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation. While optimizing the PROTAC concentration is a primary strategy, linker design can also influence the severity of the hook effect:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
-
Modify Linker Flexibility: Introducing more rigid elements into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the formation of inactive binary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: The linker in a PROTAC is a chemical tether that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its fundamental role is to bridge the POI and the E3 ligase, bringing them into close proximity to enable the transfer of ubiquitin to the target protein, which subsequently marks it for degradation by the proteasome.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers are flexible chains such as polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and flexibility. Other linker types include more rigid structures incorporating cycloalkane moieties (e.g., piperazine, piperidine) or alkynes and triazoles, which can offer improved metabolic stability and conformational control.
Q3: How does linker composition, beyond its length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance aqueous solubility, while more rigid structures can improve conformational stability and metabolic resistance. The chemical nature of the linker also affects the stability of the ternary complex and, consequently, degradation efficiency.
Q4: Are there general rules for selecting the optimal linker length?
A4: While there are no universal rules, empirical data suggests that for many targets, an optimal linker length exists. However, this "sweet spot" is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linker lengths is typically necessary to identify the most potent degrader for a given system.
Quantitative Data on Linker Length and Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| 9 | 9 | > 10 | < 20 |
| 11 | 12 | ~1 | ~70 |
| 13 | 16 | ~0.1 | > 90 |
| 14 | 19 | ~1 | ~60 |
| 15 | 21 | > 10 | < 30 |
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | Cell Line | Degradation Efficacy |
| NR-1c | 20 | BBL358 | Efficient Degradation |
| NR-3 series | 15-17 | BBL358 & T47D | Optimal Degradation |
| Shorter Linkers | < 15 | BBL358 & T47D | Poor Degradation |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | No Degradation |
| Alkyl/Ether | 12 | Submicromolar | > 90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in the design of new studies.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the real-time binding kinetics and affinity of the ternary complex.
Protocol:
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction with the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the binding affinity and kinetics.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein within the cellular environment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours). To prevent proteasomal degradation of the ubiquitinated protein, a proteasome inhibitor (e.g., MG132) should be added. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding proteins and then elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
References
Technical Support Center: Purification of PEGylated PROTACs
Welcome to the technical support center for the purification of PEGylated PROTACs (Proteolysis Targeting Chimeras). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?
A1: The PEGylation process can result in a complex mixture of components. Common impurities include:
-
Unreacted PROTAC molecules: The original, non-PEGylated PROTAC.
-
Excess PEGylating reagent: Unreacted PEG chains.
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Reaction byproducts: Including hydrolysis products of the PEGylating reagent.
-
PEGamers: A heterogeneous mixture of PROTACs with varying numbers of PEG chains attached.
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Positional isomers: PROTACs where the PEG chain is attached to different sites on the molecule.
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Byproducts from nucleophilic acyl substitution: These have been identified in the synthesis of some pomalidomide-PEG-based PROTACs and can co-elute with the desired product during HPLC purification.
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs presents several unique challenges:
-
Inherent properties of PROTACs: PROTACs themselves are often large, complex molecules with challenging physicochemical properties like high molecular weight and hydrophobicity.
-
Effects of PEGylation: The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility and stability, further complicates purification. PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not have significant differences in the physicochemical properties typically used for separation. This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.
-
Product Heterogeneity: The PEGylation reaction often produces a mixture of species with different numbers of PEG chains (PEGamers) and at different locations on the PROTAC (positional isomers), all of which can have very similar properties.
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most common techniques include:
-
Size Exclusion Chromatography (SEC): Often used as an initial step, SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the PROTAC, SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted PROTAC and to resolve different PEGamers, as each additional PEG chain further masks the charge.
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Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be very effective for separating the desired PEGylated PROTAC from the more hydrophobic unreacted PROTAC and for resolving different PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can be a useful orthogonal technique to IEX, though it may provide lower resolution for closely related species.
Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?
A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC, determining the degree of PEGylation, and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and to assess any conformational changes in the PROTAC molecule upon PEGylation.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Analytical SEC, RP-HPLC, and IEX can be used to assess the purity and heterogeneity of the final product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your PEGylated PROTAC.
Problem: Low Yield of Purified PEGylated PROTAC
| Possible Cause | Troubleshooting Steps |
| Incomplete PEGylation Reaction | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). |
| Product Loss During Purification | Review each purification step for potential sources of loss. Ensure compatibility of the PEGylated PROTAC with all buffers and resins used. |
| Aggregation of the PEGylated PROTAC | See the "Product Aggregation" section below for detailed troubleshooting. |
Problem: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution with Unreacted PROTAC | Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase (e.g., a column with different hydrophobicity or charge characteristics). |
| Presence of Different PEGylated Species (PEGamers) | Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge. |
| Presence of Positional Isomers | High-resolution techniques like analytical RP-HPLC or IEX may be required to separate positional isomers. In some cases, complete separation may not be feasible, and the product may be a mixture of isomers. |
| Difficulty Removing Excess PEG | Use a high-resolution SEC column with a smaller pore size to better separate based on hydrodynamic radius. Consider dialysis or ultrafiltration/diafiltration as an alternative or complementary step. |
Problem: Product Aggregation
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Add excipients like arginine to the purification buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength. |
| Denaturation During Purification | Use less harsh purification techniques like HIC instead of RP-HPLC. Perform purification steps at a lower temperature (e.g., 4°C). |
| High Local Concentration on Chromatography Column | Load less sample onto the column. Use a column with a lower binding capacity. |
Data Presentation
The following table provides a generalized comparison of the expected performance of different chromatography techniques for the purification of PEGylated PROTACs. The actual performance will vary depending on the specific properties of the PROTAC and the PEG linker.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | 70-90 | 80-95 | Good for removing small impurities (unreacted PEG, byproducts). Gentle conditions. | Low resolution for species of similar size (e.g., PEGamers, positional isomers). |
| Ion Exchange Chromatography (IEX) | 85-98 | 70-90 | Good for separating based on the degree of PEGylation (PEGamers). | Resolution can decrease with increasing PEGylation. May require significant optimization. |
| Reverse Phase HPLC (RP-HPLC) | >95 | 60-85 | High resolution for separating unreacted PROTAC and positional isomers. | Can be denaturing for some molecules. May lead to aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | 80-95 | 75-90 | Milder conditions than RP-HPLC. Orthogonal to IEX. | Lower resolution compared to RP-HPLC for closely related species. |
Experimental Protocols
Protocol 1: General Multi-Step Purification Workflow for PEGylated PROTACs
This protocol outlines a typical sequence of chromatographic steps for purifying a PEGylated PROTAC. Note: Optimization of buffers, gradients, and columns is essential for each specific PROTAC.
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Methodology:
-
Size Exclusion Chromatography (SEC) - Initial Cleanup:
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.
-
Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.
-
Inject the sample onto the column.
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Collect fractions corresponding to the high molecular weight PEGylated PROTAC.
-
-
-
Ion Exchange Chromatography (IEX) - Intermediate Purification:
-
Objective: To separate different PEGylated species (e.g., mono-, di-PEGylated) from the unreacted PROTAC.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the SEC-purified sample onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
El
-
-
Boc-C1-PEG3-C4-OH stability issues in acidic or basic conditions
Technical Support Center: Boc-C1-PEG3-C4-OH
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to address stability issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and its main points of instability?
A1: this compound is a bifunctional linker commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools. Its structure contains three key components: a Boc-protected amine, a PEG linker, and a terminal hydroxyl group. A common structural representation involves an ester linkage connecting the Boc-protected amino acid (like glycine, "-C1-") to the PEG chain.
The two primary points of chemical instability are:
-
The Boc (tert-butoxycarbonyl) group: This is an acid-labile protecting group.
-
An ester linkage: If present between the "C1" and "PEG3" components, this bond is susceptible to hydrolysis under both acidic and basic conditions.
Q2: How stable is this compound under acidic conditions?
A2: The molecule is unstable in acidic conditions. The primary reaction is the cleavage of the Boc group to yield a free amine. This deprotection is typically rapid and is often desired in multi-step syntheses.[1][2] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose.[3] Depending on the acid concentration and reaction time, the ester bond may also undergo hydrolysis, although this is generally a slower process than Boc deprotection.
Q3: What happens to this compound in basic conditions?
A3: Under basic conditions (e.g., in the presence of sodium hydroxide or other strong bases), the Boc group is generally stable. However, the ester linkage is labile and will undergo hydrolysis, a reaction known as saponification.[4] This process is typically irreversible and results in the formation of a carboxylate salt and the corresponding alcohol.
Q4: What are the expected degradation products under different pH conditions?
A4:
-
Acidic Conditions: The primary product is the amine salt resulting from Boc group removal. If the ester bond is also cleaved, you will obtain the corresponding carboxylic acid and the PEGylated alcohol.
-
Basic Conditions: The main degradation products are the salt of the Boc-protected carboxylic acid and the PEGylated alcohol, resulting from the cleavage of the ester bond.
Q5: Is the PEG linker itself stable?
A5: The polyethylene glycol (PEG) chain, which consists of ether linkages, is generally very stable under a wide range of pH conditions. However, extreme conditions (e.g., very strong acids or bases at high temperatures) or the presence of oxidizing agents can lead to its degradation over extended periods. For most standard experimental conditions, the PEG backbone is considered stable.[5]
Troubleshooting Guide
Issue 1: Incomplete Boc deprotection during my reaction.
-
Question: I treated my this compound with acid, but I still see starting material. What could be wrong?
-
Answer: Incomplete deprotection can be due to several factors:
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Insufficient Acid Strength or Concentration: Ensure you are using a sufficiently strong acid (e.g., TFA) and an adequate concentration. A common solution is 20-50% TFA in a solvent like dichloromethane (DCM).
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are fast at room temperature, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).
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Solvent Issues: The solvent must fully dissolve your compound for the reaction to proceed efficiently. DCM is a common choice, but you may need to experiment with other solvents if you have solubility problems.
-
Issue 2: I am observing unexpected side products after acidic treatment.
-
Question: After treating with TFA, my analysis shows multiple unexpected products. What could be the cause?
-
Answer: The formation of side products is often due to the reactive tert-butyl cation that is generated during Boc deprotection. This cation can alkylate other nucleophilic sites in your molecule or in the solvent.
-
Solution: Add a "scavenger" to your reaction mixture. Scavengers are reagents that trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.
-
Issue 3: My compound degraded when I tried to perform a reaction under basic conditions.
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Question: I used a base in my reaction, and my this compound broke down. I thought the Boc group was base-stable?
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Answer: You are correct that the Boc group is stable in base. However, the likely point of failure is the ester linkage between the C1 and PEG3 components of the linker. This bond is readily hydrolyzed by bases.
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Solution: If you need to perform a reaction under basic conditions, consider if a lower temperature or a milder, non-nucleophilic base could achieve the desired transformation without causing significant hydrolysis of the ester. Alternatively, a different linker without an ester bond may be necessary for your synthetic route.
-
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the expected degradation pathways and a general workflow for stability testing.
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Data Summary
The stability of this compound is qualitatively summarized in the table below. Quantitative data, such as reaction half-lives, are highly dependent on specific conditions like temperature, concentration, and solvent.
| Condition | Boc Group Stability | Ester Linkage Stability | Primary Reaction | Relative Rate |
| Strong Acid (e.g., TFA) | Labile | Moderately Labile | Boc Deprotection | Fast |
| Mild Acid (e.g., pH 4-5) | Mostly Stable | Slowly Hydrolyzes | Slow Ester Hydrolysis | Very Slow |
| Neutral (pH 7.4) | Stable | Stable | No significant degradation | Negligible |
| Mild Base (e.g., pH 8-9) | Stable | Slowly Hydrolyzes | Slow Ester Hydrolysis | Slow |
| Strong Base (e.g., NaOH) | Stable | Labile | Ester Hydrolysis (Saponification) | Fast |
Experimental Protocol: pH Stability Assessment
This protocol provides a general framework for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound
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Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
Formic acid or TFA (for LC-MS)
-
HPLC or LC-MS system with a C18 column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in ACN or DMSO.
-
Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the three buffer systems (pH 4.0, 7.4, and 10.0). Prepare enough volume for all time points.
3. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by mixing with an equal volume of ACN containing 0.1% formic acid. This will neutralize basic samples and prepare all samples for analysis. Store quenched samples at -20°C until analysis.
4. Analysis:
-
Analyze the samples by LC-MS or HPLC.
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Use a suitable gradient of water and ACN (both with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the disappearance of the parent compound's peak area over time.
5. Data Interpretation:
-
Plot the natural logarithm of the parent compound's peak area versus time for each pH condition.
-
The slope of this line will give you the pseudo-first-order degradation rate constant (k).
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Calculate the half-life (t₁/₂) for the compound at each pH using the formula: t₁/₂ = 0.693 / k.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TFA-Mediated Boc Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproducts generated during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during TFA-mediated Boc deprotection, focusing on the formation of unexpected byproducts.
Issue 1: Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product, suggesting byproduct formation.
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Possible Cause: Generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1] This carbocation can subsequently alkylate nucleophilic residues within your molecule.[1]
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Solution: Employ scavengers in the reaction mixture to trap the tert-butyl cation.[1] The choice of scavenger is dependent on the specific nucleophilic residues present in your substrate.[1]
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For Tryptophan-containing compounds: Use triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1]
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For Methionine-containing compounds: Thioanisole is effective at preventing S-alkylation. The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also mitigate oxidation.
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.
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For Tyrosine-containing compounds: The phenolic ring is susceptible to alkylation, and scavengers can help prevent this.
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General Scavenger Cocktails: For molecules with multiple sensitive residues, a scavenger cocktail can be more effective. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is another powerful option.
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Issue 2: Incomplete Boc deprotection observed in the analysis of the crude product.
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Possible Cause 1: Insufficient concentration or equivalents of TFA. The Boc group is cleaved via acidolysis, and if the acid is too weak or the concentration is too low, the reaction may not go to completion.
-
Solution 1: Increase the concentration of TFA. For example, if you are using 20% TFA in dichloromethane (DCM), try increasing it to 50%.
-
Possible Cause 2: Insufficient reaction time or temperature. Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.
-
Solution 2: Increase the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.
-
Possible Cause 3: Steric hindrance. The bulky nature of some molecules can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
-
Solution 3: Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during TFA-mediated Boc deprotection?
A1: The primary cause is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like TFA. This carbocation is an electrophile that can alkylate nucleophilic residues in the substrate, leading to undesired modifications.
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:
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Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
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Cysteine (Cys): The free thiol group is a target for alkylation.
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Tyrosine (Tyr): The phenolic ring can be alkylated.
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product. They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.
Q5: What are the gaseous byproducts of TFA-mediated Boc deprotection?
A5: The reaction generates carbon dioxide (CO₂) and isobutylene gas. These gaseous byproducts typically do not interfere with the isolation of the final product. It is important to perform the reaction in a well-ventilated area and not in a closed system to allow these gases to escape.
Data Presentation
Table 1: Common Scavengers for TFA-Mediated Boc Deprotection
| Scavenger | Typical Concentration | Target Residues/Function |
| Water (H₂O) | 2.5% - 5% | General scavenger for t-butyl cations. |
| Triisopropylsilane (TIS) | 1% - 2.5% | Reduces trityl groups and prevents tryptophan alkylation. |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from oxidation and alkylation. |
| Thioanisole | 5% | Accelerates the deprotection of arginine (Pmc) and scavenges cations. |
| Phenol | 5% | Scavenges trityl groups. |
Table 2: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours |
| 4M HCl | 4M | 1,4-Dioxane | < 30 minutes |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection in Solution
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Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
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Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA). If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or be further purified.
Protocol 2: Removal of Byproducts and TFA after Deprotection
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
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To precipitate the deprotected product, add the concentrated filtrate to cold diethyl ether.
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Collect the precipitated product by centrifugation or filtration.
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Wash the product with cold diethyl ether to remove scavengers and residual TFA.
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Dry the product under vacuum.
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For non-water-soluble products, an aqueous workup can be performed. Dilute the reaction mixture with an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be done carefully to avoid hydrolysis of any base-labile groups.
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection and byproduct formation.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
PROTAC Synthesis Yield Maximization: A Technical Support Guide for Researchers Utilizing Boc-C1-PEG3-C4-OH
Shanghai, China – November 29, 2025 – For researchers and drug development professionals navigating the complexities of Proteolysis Targeting Chimera (PROTAC) synthesis, optimizing reaction yields is a critical step toward accelerating discovery. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) specifically tailored to the use of the Boc-C1-PEG3-C4-OH linker, a common building block in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in PROTAC synthesis?
A1: this compound is a heterobifunctional linker used in the modular assembly of PROTACs.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a sequential and controlled coupling strategy. The terminal hydroxyl group (-OH) can be activated or modified for conjugation to one of the PROTAC's ligands (either the warhead for the protein of interest or the E3 ligase ligand). The PEG3 (triethylene glycol) component enhances the solubility and can favorably influence the cell permeability of the final PROTAC molecule.[3][4]
Q2: What are the most common reasons for low yield in PROTAC synthesis with this linker?
A2: Low yields in PROTAC synthesis involving this compound can often be attributed to several factors:
-
Incomplete Amide Coupling: The formation of an amide bond between the linker and the respective ligand is a critical step. Inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions can lead to low coupling efficiency.[3]
-
Inefficient Boc Deprotection: Incomplete removal of the Boc protecting group will result in unreacted intermediate, thus lowering the yield of the final product.
-
Side Reactions: The functional groups on the warhead or E3 ligase ligand can sometimes participate in unintended side reactions.
-
Purification Losses: PROTACs, particularly those with PEG linkers, can sometimes be challenging to purify, leading to significant loss of material during chromatographic steps.
Q3: How does the PEG component of the linker affect the overall synthesis and purification?
A3: The polyethylene glycol (PEG) chain in the linker generally improves the solubility of the PROTAC in aqueous and organic solvents, which can be beneficial during the reaction work-up. However, the flexible and polar nature of the PEG chain can sometimes lead to broader peaks during reverse-phase HPLC purification, potentially making separation from closely related impurities more challenging.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
The amide bond formation is a pivotal step in PROTAC synthesis. If you are experiencing low yields when coupling this compound (or its derivatives) with a carboxylic acid-containing ligand, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: A troubleshooting workflow for low amide coupling yield.
Table 1: Recommended Adjustments for Amide Coupling Reactions
| Parameter | Standard Condition | Recommended Adjustment for Low Yield | Rationale |
| Coupling Reagent | HATU (1.2 eq) | Increase to 1.5 eq or try alternative reagents like HBTU, TBTU, or DEPBT. | Ensures complete activation of the carboxylic acid. Different reagents have varying efficiencies depending on the substrate. |
| Base | DIPEA (3.0 eq) | Increase to 4.0-5.0 eq. | Neutralizes the acid formed during the reaction and ensures the amine is in its free base form for nucleophilic attack. |
| Solvent | Anhydrous DMF | Switch to anhydrous DCM or a mixture of DMF/DCM. | Solvent can influence reagent solubility and reaction kinetics. Ensure solvent is truly anhydrous as water will quench the activated species. |
| Temperature | Room Temperature | Cool to 0 °C before adding coupling reagents, then allow to warm to room temperature. For sterically hindered substrates, gentle heating (40-50 °C) may be beneficial. | Cooling can reduce side reactions and epimerization. Gentle heating can overcome activation energy barriers. |
| Reaction Time | 4-16 hours | Extend reaction time to 24 hours. | Allows for sluggish reactions to proceed to completion. Monitor by LC-MS to determine optimal time. |
Issue 2: Incomplete Boc Deprotection
The removal of the Boc protecting group is essential for the subsequent coupling step. Incomplete deprotection is a common cause of reduced overall yield.
Troubleshooting Workflow: Incomplete Boc Deprotection
Caption: A troubleshooting workflow for incomplete Boc deprotection.
Table 2: Recommended Adjustments for Boc Deprotection
| Parameter | Standard Condition | Recommended Adjustment for Incomplete Deprotection | Rationale |
| Reagent | 20-50% TFA in DCM | Use neat TFA or a higher concentration (e.g., 95% TFA in water). | A higher concentration of acid can accelerate the cleavage of the Boc group. |
| Reaction Time | 1-3 hours | Extend reaction time to 4 hours. | Provides more time for the reaction to go to completion. Monitor by LC-MS. |
| Temperature | 0 °C to Room Temp | Maintain at room temperature for the entire duration. | Increased temperature can enhance the reaction rate. |
| Additives | None | Add a cation scavenger like triisopropylsilane (TIS) (5% v/v). | The tert-butyl cation generated during deprotection can sometimes lead to side reactions. A scavenger can trap this cation. |
| Work-up | Co-evaporation with DCM | After concentration, co-evaporate with toluene or DCM multiple times to ensure complete removal of residual TFA. | Residual TFA can protonate the newly formed amine, preventing it from reacting in the subsequent step. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
This protocol outlines the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the hydroxyl group of this compound. This requires a two-step process: functionalization of the hydroxyl group (e.g., to an amine) and then amide coupling. A more direct approach is to use a pre-functionalized linker. The following is a general protocol for coupling the free amine of a deprotected Boc-linker to a carboxylic acid.
Experimental Workflow: Amide Coupling
Caption: General experimental workflow for amide coupling.
Procedure:
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add 1-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized PEG linker (e.g., the deprotected product of Boc-C1-PEG3-C4-NH-Boc) (1.1 eq) in anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Protocol 2: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine, ready for subsequent coupling.
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA. The resulting amine salt is often used in the next step without further purification.
By following these guidelines and protocols, researchers can better troubleshoot and optimize their PROTAC synthesis, ultimately leading to higher yields and more efficient drug discovery pipelines.
References
Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cell permeability of PEGylated PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PEGylated PROTACs?
A1: PEGylated PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. These molecules typically have a high molecular weight (often exceeding 800 Da) and a large polar surface area (PSA), both of which are unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[1][2][3] The polyethylene glycol (PEG) linker, while offering benefits like improved solubility and stability, can also contribute to the high PSA, further hindering membrane permeation.[4]
Q2: What are the primary strategies to improve the cell permeability of PEGylated PROTACs?
A2: The main strategies can be broadly categorized into three areas:
-
Linker Optimization: Modifying the length, composition, and rigidity of the PEG linker can significantly impact permeability. This includes exploring different PEG lengths, incorporating cyclic or rigid motifs, and substituting amide bonds with esters to reduce hydrogen bond donors.[5]
-
Formulation Strategies: Encapsulating PEGylated PROTACs in delivery systems like lipid-based nanoparticles, liposomes, polymeric micelles, or emulsions can facilitate their entry into cells, bypassing the challenges of passive diffusion.
-
Chemical Modification & Prodrugs: Masking polar functional groups with lipophilic moieties to create a prodrug can enhance membrane permeability. These masking groups are designed to be cleaved intracellularly, releasing the active PROTAC. Another approach involves conjugating the PROTAC to a ligand that is recognized by a cell surface receptor to facilitate active transport into the cell.
Q3: How does the length of the PEG linker affect PROTAC permeability?
A3: The relationship between PEG linker length and PROTAC permeability is complex and often target-dependent. While longer PEG chains can increase solubility, they can also increase the molecule's overall size and PSA, potentially reducing permeability. Conversely, shorter linkers may lead to more compact conformations that can shield polar groups and improve permeability. However, a linker that is too short may not allow for the formation of a productive ternary complex between the target protein and the E3 ligase. Therefore, an optimal linker length often needs to be determined empirically for each PROTAC system.
Q4: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A4: The "chameleon effect" refers to the ability of some molecules, including certain PROTACs, to adopt different conformations depending on their environment. In a polar, aqueous environment (like the extracellular space), the molecule may expose its polar groups to maintain solubility. However, when approaching the nonpolar lipid membrane, it can fold into a more compact, less polar conformation, effectively "hiding" its polar surface area to facilitate passage through the membrane. This conformational flexibility, often influenced by the linker, can be a key determinant of cell permeability for these "beyond Rule of Five" molecules.
Troubleshooting Guides
Issue 1: Low intracellular concentration of PEGylated PROTAC despite good in vitro target binding.
This common issue often points to poor cell permeability. The following steps can help diagnose and address the problem.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Molecular Weight and/or Polar Surface Area | 1. Assess Physicochemical Properties: Calculate the molecular weight (MW), topological polar surface area (TPSA), and number of hydrogen bond donors (HBDs) and acceptors (HBAs) of your PROTAC. 2. Linker Modification: Synthesize analogs with shorter PEG linkers or replace a portion of the PEG chain with a more rigid, less polar moiety (e.g., an alkyl chain or a piperidine ring). | 1. Confirmation that the PROTAC lies in a challenging chemical space for permeability. 2. Improved permeability in cellular assays due to reduced PSA and/or more favorable conformations. |
| Inefficient Passive Diffusion | 1. PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay to assess passive permeability. 2. Amide-to-Ester Substitution: If the linker contains amide bonds, synthesize an analog where an amide is replaced by an ester to reduce the HBD count. | 1. A low permeability coefficient (Papp) will confirm poor passive diffusion. 2. Increased Papp value and enhanced cellular activity. |
| Active Efflux by Transporters | 1. Caco-2 Bidirectional Assay: Perform a Caco-2 permeability assay and calculate the efflux ratio (Papp B-A / Papp A-B). 2. Co-dosing with Inhibitors: In the Caco-2 assay, co-dose the PROTAC with known inhibitors of common efflux transporters (e.g., verapamil for P-glycoprotein). | 1. An efflux ratio > 2 suggests the PROTAC is a substrate for efflux transporters. 2. A reduction in the efflux ratio in the presence of an inhibitor will identify the responsible transporter and confirm that efflux is limiting intracellular accumulation. |
| Poor Solubility in Assay Medium | 1. Solubility Assessment: Determine the aqueous solubility of the PROTAC in the cell culture medium. 2. Formulation Approach: Formulate the PROTAC in a suitable delivery vehicle such as a lipid-based nanoparticle or a cyclodextrin-based formulation. | 1. Confirmation that poor solubility is limiting the effective concentration for cell penetration. 2. Increased apparent solubility and improved cellular uptake and activity. |
Issue 2: Inconsistent results in Caco-2 permeability assays.
Caco-2 assays are complex and can be prone to variability, especially with challenging molecules like PROTACs.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Recovery of PROTAC | 1. Include Bovine Serum Albumin (BSA): Add 0.25% - 1% BSA to the basolateral and/or apical buffer to reduce non-specific binding to the assay plates. 2. Check for Metabolism: Analyze the samples from both compartments by LC-MS/MS to check for the presence of metabolites. | 1. Increased recovery of the PROTAC, leading to more accurate Papp values. 2. Identification of metabolic instability as a contributing factor to low recovery. |
| Compromised Monolayer Integrity | 1. Measure TEER: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. 2. Lucifer Yellow Co-dosing: Include a low-permeability fluorescent marker like Lucifer Yellow to assess monolayer integrity. | 1. A significant drop in TEER indicates a compromised monolayer. 2. High apparent permeability of Lucifer Yellow confirms leaky monolayers. |
| PROTAC Cytotoxicity | 1. MTT or LDH Assay: Perform a cytotoxicity assay with the Caco-2 cells at the concentrations used in the permeability assay. 2. Lower PROTAC Concentration: If cytotoxic, repeat the permeability assay at a lower, non-toxic concentration. | 1. Determination of the concentration at which the PROTAC is toxic to Caco-2 cells. 2. Reliable permeability data obtained under non-cytotoxic conditions. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different strategies on PROTAC permeability.
Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA Assay)
| PROTAC Series | Number of PEG Units | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| MZ Series | 2 | 0.6 | |
| 3 | 0.006 | ||
| AT Series | 1 | ~0.005 | |
| 2 | ~0.0025 | ||
| MZP Series | 2 | ~0.02 | |
| 4 | ~0.01 |
Data suggests that for these series, shorter PEG linkers generally lead to higher passive permeability.
Table 2: Comparison of Permeability for PROTACs with PEG vs. Alkyl Linkers (PAMPA Assay)
| PROTAC | Linker Type | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| Compound 15 | 1-unit PEG | 0.005 | |
| Compound 17 | Alkyl | 0.002 |
In this specific comparison, the PROTAC with a 1-unit PEG linker was slightly more permeable than its counterpart with an alkyl linker.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
DMSO
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in DMSO to create stock solutions. Dilute these stocks in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration = ([C]dVd + [C]aVa) / (Vd + Va)
-
[C]d = concentration in the donor well
-
Caco-2 Permeability Assay
This cell-based assay assesses both passive and active transport across a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (37°C) on both the apical (A) and basolateral (B) sides.
-
Apical-to-Basolateral (A→B) Transport:
-
Add the test PROTAC solution (in transport buffer) to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
-
Basolateral-to-Apical (B→A) Transport:
-
Add the test PROTAC solution to the basolateral side (donor compartment).
-
Add fresh transport buffer to the apical side (receiver compartment).
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Where:
-
dQ/dt = rate of appearance of the compound in the receiver compartment
-
A = surface area of the membrane
-
C0 = initial concentration in the donor compartment
-
-
Calculate Efflux Ratio:
Visualizations
References
PROTAC Technical Support Center: Troubleshooting Low Activity
Welcome to the technical support center for Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low PROTAC activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't degrading the target protein. What are the most common initial troubleshooting steps?
When a PROTAC fails to induce degradation, a systematic evaluation of the entire mechanism of action is necessary. The initial steps involve confirming target engagement and assessing the basic parameters of your experiment.[1][2]
-
Confirm Target and E3 Ligase Expression: Ensure your cell line expresses sufficient levels of both the target protein and the specific E3 ligase (e.g., VHL, CRBN) recruited by your PROTAC. This can be verified by Western blot.
-
Optimize PROTAC Concentration and Treatment Time: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal conditions for degradation.[3]
-
Check Compound Integrity: Confirm the stability and purity of your PROTAC compound, as degradation or impurities can affect its activity.
Q2: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because excessive PROTAC molecules are more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4]
To mitigate the hook effect:
-
Perform a Full Dose-Response Curve: This will help identify the optimal concentration for maximal degradation (Dmax) and reveal the bell-shaped curve characteristic of the hook effect.
-
Use Lower Concentrations: Subsequent experiments should be conducted at or below the optimal concentration.
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote stable ternary complex formation can reduce the hook effect.
Q3: How do I know if my PROTAC is entering the cells?
Poor cell permeability is a common issue for PROTACs due to their large molecular size and high polarity. Several assays can be used to assess cell permeability:
-
Cellular Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can confirm that the PROTAC is binding to its target inside the cell, indirectly indicating cell entry.
-
Permeability Assays: Direct measurement of permeability can be performed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.
Q4: I've confirmed target engagement, but still see no degradation. What's the next likely problem?
If target engagement is confirmed but degradation is absent, the issue likely lies in the subsequent steps of the PROTAC mechanism:
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Inefficient Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually but fail to bring them together in a stable and productive ternary complex.
-
Lack of Ubiquitination: The ternary complex may form, but the geometry might be incorrect for the E3 ligase to ubiquitinate the target protein.
-
Proteasome Dysfunction: The target protein may be ubiquitinated but not degraded if the proteasome is not functioning correctly.
Troubleshooting Guides
Problem: Low or No Target Degradation
This guide provides a step-by-step approach to diagnose the root cause of low PROTAC activity.
Troubleshooting Workflow for Low PROTAC Activity
Caption: A step-by-step guide to troubleshooting low PROTAC activity.
| Problem | Possible Cause | Suggested Solution & Experiment |
| No degradation at all concentrations | Poor cell permeability of the PROTAC. | Perform a PAMPA or Caco-2 permeability assay to directly measure permeability. If permeability is low, redesign the linker to improve physicochemical properties. |
| Lack of target or E3 ligase engagement in the cell. | Conduct a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm binding to both the target and the E3 ligase. If there is no engagement, consider redesigning the respective ligand. | |
| Inefficient ternary complex formation. | Use Co-Immunoprecipitation (Co-IP) to pull down one component and blot for the other two to verify complex formation. If the complex does not form, the linker may need to be optimized for length and flexibility. | |
| Degradation observed, but Dmax is low | The ternary complex is not in a productive conformation for ubiquitination. | Perform an in-cell ubiquitination assay . If ubiquitination is low or absent, the geometry of the ternary complex is likely suboptimal, requiring linker redesign. |
| The chosen E3 ligase is not efficient for the target protein. | Try a PROTAC that recruits a different E3 ligase (e.g., switch from a VHL-based to a CRBN-based recruiter). | |
| "Hook effect" observed | High PROTAC concentrations favor binary complex formation over the productive ternary complex. | Perform a detailed dose-response curve to identify the optimal concentration range. Conduct subsequent experiments at or below the concentration that gives maximal degradation. |
| Inconsistent degradation results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency. |
| Instability of the PROTAC in the cell culture medium. | Assess the stability of your PROTAC in the medium over the time course of your experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating PROTAC efficacy. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
| Parameter | Description | Typical Range |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% is generally considered effective |
| Kd (PROTAC-Target) | The binding affinity of the PROTAC for the target protein. | Nanomolar to micromolar |
| Kd (PROTAC-E3 Ligase) | The binding affinity of the PROTAC for the E3 ligase. | Nanomolar to micromolar |
| α (Cooperativity) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | Varies widely |
| Papp (Permeability) | Apparent permeability coefficient from Caco-2 or PAMPA assays. | >1 x 10⁻⁶ cm/s is considered moderately permeable |
Data extracted from PROTAC-DB and other cited literature. Specific values should be determined experimentally for each new PROTAC.
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Western Blot Workflow
Caption: The sequential steps involved in a Western blot experiment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples to denature proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to verify the formation of the Target-PROTAC-E3 Ligase ternary complex within cells.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a vehicle control. Co-treatment with a proteasome inhibitor (e.g., MG132) is recommended to prevent degradation of the target protein and allow the ternary complex to accumulate.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific for either the target protein or the E3 ligase.
-
-
Pull-down and Washing:
-
Use protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot, probing for all three components of the ternary complex (target protein, E3 ligase, and if an antibody is available, a tagged PROTAC).
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated protein and run on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear indicates poly-ubiquitination of the target protein.
-
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-induced protein degradation.
Logical Relationship for Successful Degradation
Caption: The necessary sequence of events for successful PROTAC-mediated degradation.
References
Technical Support Center: Removal of Residual TFA from Deprotected Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting the removal of residual trifluoroacetic acid (TFA) from deprotected amines, a common challenge in peptide and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual TFA?
A1: Trifluoroacetic acid is a strong acid commonly used in solid-phase peptide synthesis for cleavage and deprotection steps.[1] Residual TFA can be toxic to cells and may interfere with biological assays, alter the secondary structure and solubility of peptides, and affect the accuracy of in vivo studies.[1][2][3] Therefore, its removal is often necessary for downstream applications.
Q2: What are the common forms of residual TFA in a sample?
A2: Residual TFA can exist in two forms: free TFA and TFA salts. Free TFA is unbound and can typically be removed by lyophilization.[3] TFA salts are formed through ionic interactions with positively charged residues on the amine, such as the N-terminus and the side chains of lysine, histidine, and arginine. These salts are more challenging to remove completely.
Q3: Can lyophilization alone completely remove TFA?
A3: While lyophilization is effective at removing excess and unbound TFA, it is often insufficient for completely removing TFA counterions that are ionically bound to the deprotected amine. Multiple cycles of dissolving the sample in water and re-lyophilizing may improve removal, but other methods are typically required for complete removal.
Q4: What are the most common methods for removing TFA salts?
A4: The most common methods for removing TFA salts include ion-exchange chromatography, reverse-phase HPLC with a different counterion, salt exchange with a stronger acid like hydrochloric acid (HCl), and liquid-liquid extraction.
Troubleshooting Guide
Q1: I've lyophilized my peptide sample multiple times, but I still detect TFA. What should I do next?
A1: If multiple lyophilizations are ineffective, it indicates the presence of TFA salts. You will need to employ a method to displace the TFA counterion. The most common and effective method is to perform a salt exchange with a stronger acid like hydrochloric acid (HCl). This involves dissolving the peptide in a dilute HCl solution and then lyophilizing. This process may need to be repeated to achieve the desired level of TFA removal.
Q2: My amine is sensitive to strong acids like HCl. Are there alternative methods for TFA removal?
A2: Yes, if your compound is acid-sensitive, you can use other techniques. Ion-exchange chromatography is a gentle method where the TFA salt is exchanged for a more biologically compatible counterion like acetate. Another option is to use reverse-phase HPLC with a mobile phase containing a different acid, such as acetic acid or formic acid. A deprotonation/reprotonation cycle using a mild base can also be employed to remove the TFA counterion.
Q3: I'm trying to perform a liquid-liquid extraction to remove TFA, but my amine is not separating well between the organic and aqueous layers. What could be the problem?
A3: Poor separation during liquid-liquid extraction can be due to several factors. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and make it more soluble in the organic solvent. If your amine has high water solubility, you may need to saturate the aqueous layer with salt (salting out) to decrease its solubility and promote its transfer to the organic phase. Also, ensure you are using an appropriate organic solvent in which your free amine is highly soluble.
Q4: After performing a salt exchange with HCl, my peptide has low solubility. How can I resolve this?
A4: Low solubility of the resulting hydrochloride salt can sometimes occur. After the final lyophilization step, try dissolving the peptide in your desired buffer for the downstream application instead of pure water. The buffer components can help to improve solubility. If solubility issues persist, you may need to consider exchanging TFA with a different counterion, such as acetate, which may confer better solubility properties to your peptide.
Quantitative Data on TFA Removal Methods
The effectiveness of different TFA removal methods can vary depending on the specific amine and experimental conditions. The following table summarizes typical efficiencies for common techniques.
| Method | Typical TFA Removal Efficiency | Key Considerations |
| Lyophilization | Low to Moderate (for free TFA) | Ineffective for TFA salts. |
| Salt Exchange (HCl) | High (>95%) | Requires multiple cycles for complete removal; potential for sample loss. |
| Ion-Exchange Chromatography | High (>98%) | Can be time-consuming; requires specific resins. |
| Reverse-Phase HPLC | High (>95%) | Dilutes the sample; requires reconcentration. |
| Liquid-Liquid Extraction | Moderate to High | Dependent on the solubility of the amine; may not be suitable for all compounds. |
| Solid-Phase Extraction (SPE) | Moderate to High | Can be a rapid method for desalting. |
Experimental Protocols
Protocol 1: TFA Removal by Salt Exchange with HCl
This is a widely adopted method for replacing TFA counterions with chloride.
-
Dissolution: Dissolve the peptide or amine TFA salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM. It is crucial to stay within this concentration range to ensure complete exchange without modifying the peptide.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: For optimal TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal using Anion-Exchange Chromatography
This method is suitable for exchanging TFA for a more biocompatible counterion like acetate.
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.
-
Acetate Loading: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Sample Loading: Dissolve the peptide TFA salt in distilled water and apply it to the prepared column.
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.
Visual Workflow for TFA Removal Method Selection
The following diagram illustrates a decision-making workflow to help you choose the most appropriate TFA removal method based on your experimental needs.
Caption: Decision tree for selecting a suitable TFA removal method.
References
Technical Support Center: Optimizing Boc-C1-PEG3-C4-OH Conjugation Reactions
This technical support guide provides solutions to common issues encountered during the conjugation of Boc-C1-PEG3-C4-OH to amine-containing molecules. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows, with a focus on optimizing reaction stoichiometry and troubleshooting common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for conjugating a molecule to the carboxylic acid end of this compound?
The standard workflow involves a two-stage process. First, the carboxylic acid on the C4-OH end of the linker is activated, typically using carbodiimide chemistry. Second, the activated linker is reacted with the primary amine of the target molecule to form a stable amide bond. If the Boc-protected amine on the other end of the linker is required for a subsequent reaction, a deprotection step is necessary.
Minimizing aggregation of PROTACs during synthesis and storage
Welcome to the Technical Support Center for PROTAC Synthesis and Storage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation.
I. Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues related to PROTAC aggregation during synthesis and storage.
Issue 1: Precipitation or Cloudiness Observed During Synthesis Workup
Q: I observed a precipitate or cloudiness in my reaction mixture upon adding an aqueous solution during workup. What should I do?
A: This is a common issue often caused by the poor aqueous solubility of the PROTAC or its intermediates. Here’s a systematic approach to troubleshoot this problem:
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Poor Aqueous Solubility | The high molecular weight and lipophilicity of PROTACs often lead to precipitation when the solvent polarity is abruptly changed.[1] | Protocol: Modified Aqueous Wash 1. Instead of a standard water wash, use a saturated aqueous solution of a neutral salt like sodium chloride (brine). This can decrease the solubility of the organic layer in the aqueous phase, and vice-versa.2. If a precipitate forms, attempt to redissolve it by adding more of the organic solvent used for extraction.3. If redissolving fails, filter the precipitate. Wash the solid with water to remove inorganic salts, then with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the solid and analyze its identity (e.g., by NMR, LC-MS) to confirm if it is your desired product.[2] |
| "Oiling Out" | The compound is separating as a liquid phase instead of a solid precipitate. | Protocol: Solvent Titration 1. To the emulsified or oily mixture, slowly add a solvent in which your compound is highly soluble (e.g., isopropanol, THF) until the mixture becomes homogenous.2. Proceed with the aqueous wash. You may need to use a larger volume of organic solvent for extraction to maintain a single organic phase. |
| Incomplete Reaction | Unreacted starting materials or intermediates may be less soluble under the workup conditions. | Protocol: Reaction Monitoring 1. Before workup, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).2. If the reaction is incomplete, consider extending the reaction time or adding more reagents. |
Workflow for Troubleshooting Workup Precipitation:
Caption: Troubleshooting workflow for precipitation during synthesis workup.
Issue 2: PROTAC Aggregates During Chromatographic Purification
Q: My PROTAC appears soluble after workup, but it precipitates on the chromatography column. How can I prevent this?
A: Aggregation during chromatography can be triggered by high local concentrations on the resin or suboptimal mobile phase conditions.[3]
Strategies to Mitigate Aggregation During Chromatography:
| Strategy | Description | Experimental Protocol |
| Optimize Loading Conditions | High concentrations of PROTAC on the column can lead to aggregation. | Protocol: Dilute Loading 1. Dissolve the crude PROTAC in a larger volume of the initial mobile phase to reduce its concentration before loading.2. Consider using a larger column or a resin with a lower binding capacity to avoid high local concentrations.[3] |
| Modify Mobile Phase | The choice of solvent can significantly impact PROTAC solubility. | Protocol: Solvent Screening 1. Before purification, test the solubility of your PROTAC in various solvent systems.2. For reverse-phase chromatography, consider adding a small percentage of a more solubilizing organic solvent like isopropanol or acetonitrile to the mobile phase.3. For normal-phase chromatography, ensure the PROTAC is fully soluble in the loading solvent system. |
| Temperature Control | Temperature can affect solubility and aggregation kinetics. | Protocol: Temperature Adjustment 1. If possible, run the chromatography at a slightly elevated temperature (e.g., 30-40°C) to improve solubility. Ensure your compound is stable at this temperature.2. Conversely, for some compounds, running the chromatography at a lower temperature (e.g., 4°C) may reduce aggregation. |
Workflow for Optimizing Chromatographic Purification:
Caption: Strategies to prevent aggregation during chromatography.
II. Frequently Asked Questions (FAQs)
This section addresses common questions about PROTAC aggregation during storage and handling.
Storage and Stability
Q1: What is the best way to store my purified PROTAC to prevent aggregation?
A: Proper storage is crucial for maintaining the stability and activity of your PROTAC.[1] The optimal storage conditions depend on the intended duration of storage.
Recommended Storage Conditions:
| Storage Format | Temperature | Duration | Recommendations |
| Solid (Lyophilized) | -20°C or -80°C | Long-term (years) | Store in a tightly sealed, desiccated container, protected from light. Lyophilization is the preferred method for long-term storage as it minimizes chemical degradation and aggregation by removing water. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Prepare a high-concentration stock (e.g., 10-20 mM). Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can promote aggregation. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Similar to -80°C storage, but for shorter durations. Avoid repeated freeze-thaw cycles. |
Q2: I need to store my PROTAC in solution for frequent use. What solvent should I use besides DMSO?
A: While DMSO is a common solvent for PROTACs, other organic solvents can be used depending on the PROTAC's properties. It's important to choose a solvent that ensures stability and solubility.
Comparison of Solvents for PROTAC Storage:
| Solvent | Pros | Cons |
| DMSO | High solubilizing capacity for many PROTACs. | Can be hygroscopic, absorbing water which may lead to hydrolysis of certain PROTACs over time. Some cell lines are sensitive to higher concentrations of DMSO. |
| Ethanol | Less toxic to cells than DMSO. | May not solubilize all PROTACs as effectively as DMSO. Can promote the formation of certain secondary structures in some molecules. |
| DMF (Dimethylformamide) | Good solubilizing power. | Higher boiling point than DMSO, making it more difficult to remove. Can be more reactive than DMSO. |
| DCM (Dichloromethane) | Useful for very non-polar PROTACs. | Volatile and can be difficult to handle for long-term storage. Can degrade some compounds. |
Q3: My PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I solve this?
A: This is a very common problem due to the significant drop in solubility when moving from a pure organic solvent to an aqueous environment.
Solutions for Aqueous Dilution Precipitation:
| Method | Description | Protocol |
| Use of Co-solvents | Co-solvents can help to gradually decrease the polarity of the solution, preventing the PROTAC from crashing out. | Protocol: Co-solvent Formulation 1. Prepare a high-concentration stock of your PROTAC in 100% DMSO (e.g., 10-20 mM).2. For a 1 mL final working solution, mix 100 µL of the DMSO stock with 400 µL of a co-solvent like PEG300.3. Slowly add 450 µL of your aqueous buffer to the mixture while vortexing. |
| Sonication and Gentle Heating | These methods can provide the energy needed to overcome the activation barrier for dissolution. | Protocol: Aided Dissolution 1. After preparing the stock solution in DMSO, warm the vial to 37°C for 5-10 minutes.2. Place the vial in an ultrasonic bath for 5-15 minutes.3. Visually inspect the solution for any remaining precipitate before further dilution. |
| Amorphous Solid Dispersions (ASDs) | ASDs prevent the crystallization of the PROTAC, keeping it in a more soluble amorphous state. | This is an advanced technique involving dispersing the PROTAC in a polymer matrix, often using methods like spray drying or hot-melt extrusion. |
Logical Flow for Preparing Aqueous PROTAC Solutions:
Caption: Decision tree for preparing aqueous solutions of PROTACs.
Detection and Characterization of Aggregates
Q4: How can I detect and quantify aggregates in my PROTAC sample?
A: Several analytical techniques can be used to detect and quantify PROTAC aggregates. The choice of method depends on the size and nature of the aggregates.
Techniques for Detecting PROTAC Aggregates:
| Technique | Principle | Application |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Useful for detecting the presence of soluble aggregates and determining their size distribution. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads. | Can be used to separate and quantify soluble oligomers and larger aggregates from the monomeric PROTAC. |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under a strong centrifugal force to determine their size and shape. | A powerful technique for characterizing the size, shape, and stoichiometry of aggregates in solution. |
| Visual Inspection | Simple observation of the solution for any visible particulates or cloudiness. | A preliminary check for large, insoluble aggregates. |
| UV-Vis Spectrophotometry | Measures the absorbance of light at different wavelengths. An increase in scattering at higher wavelengths can indicate the presence of aggregates. | A quick and simple method to qualitatively assess the presence of aggregates. |
Experimental Protocol: Detection of Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare the PROTAC sample in the desired buffer at a known concentration.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature.
-
Enter the sample parameters (e.g., solvent viscosity, refractive index).
-
-
Measurement:
-
Pipette the filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the particle size distribution.
-
Analyze the size distribution plot to identify the presence of larger species (aggregates) in addition to the expected monomeric PROTAC.
-
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to minimizing PROTAC aggregation.
Protocol 1: Lyophilization of PROTACs for Long-Term Storage
Objective: To prepare a stable, solid form of a purified PROTAC for long-term storage.
Materials:
-
Purified PROTAC in a suitable solvent (e.g., a mixture of water and a volatile organic solvent like acetonitrile or tert-butanol).
-
Lyophilizer (freeze-dryer).
-
Lyophilization vials with appropriate stoppers.
-
Liquid nitrogen.
Methodology:
-
Sample Preparation:
-
Dissolve the purified PROTAC in a minimal amount of a solvent system that is compatible with lyophilization. A common choice is a mixture of water and acetonitrile or tert-butanol, as these solvents are readily sublimated.
-
Ensure the PROTAC is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Aliquoting:
-
Dispense the PROTAC solution into lyophilization vials. Do not fill the vials more than one-third full to allow for expansion during freezing.
-
-
Freezing:
-
Flash-freeze the samples by immersing the vials in liquid nitrogen until the contents are completely frozen. This promotes the formation of small ice crystals, which can lead to a more uniform and easily dried product.
-
-
Lyophilization:
-
Place the frozen vials in the lyophilizer chamber.
-
Start the lyophilization cycle. The process typically involves a primary drying phase under low pressure and low temperature to sublimate the ice, followed by a secondary drying phase at a slightly higher temperature to remove any residual unfrozen water. The specific parameters will depend on the lyophilizer and the solvent system used.
-
-
Storage:
-
Once the lyophilization is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials.
-
Store the lyophilized PROTAC at -20°C or -80°C in a desiccated environment, protected from light.
-
Protocol 2: Reconstitution of Lyophilized PROTACs
Objective: To properly reconstitute a lyophilized PROTAC for use in experiments.
Materials:
-
Lyophilized PROTAC vial.
-
Appropriate solvent (e.g., anhydrous DMSO).
-
Vortex mixer.
-
Centrifuge.
Methodology:
-
Equilibration:
-
Allow the vial of lyophilized PROTAC to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
-
Centrifugation:
-
Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
-
Solvent Addition:
-
Carefully add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target stock concentration.
-
-
Dissolution:
-
Gently vortex or swirl the vial to dissolve the powder. Avoid vigorous shaking, which can introduce air bubbles.
-
If the PROTAC is slow to dissolve, let it sit at room temperature for 15-30 minutes with occasional agitation. Gentle warming or sonication can also be used if needed.
-
-
Storage of Reconstituted Solution:
-
For immediate use, proceed with your experiment.
-
For storage, aliquot the reconstituted stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.
-
References
Validation & Comparative
A Comparative Guide to Confirming Small Molecule Conjugation with Boc-C1-PEG3-C4-OH via LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of small molecules to linkers like Boc-C1-PEG3-C4-OH is a critical step in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Verifying the formation of this covalent bond is essential for advancing to subsequent research and development phases. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for confirming this conjugation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
LC-MS stands out as a primary method for the characterization of PEGylated small molecules due to its high sensitivity and ability to provide exact mass confirmation. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) offer complementary information.
| Feature | LC-MS | NMR Spectroscopy | HPLC-CAD |
| Primary Information | Molecular Weight Confirmation | Structural Elucidation | Quantitative Analysis |
| Sensitivity | High (pg to fg on column)[1][2][3] | Low (µg to mg)[4] | Moderate (low ng on column) |
| Mass Accuracy | High (<5 ppm with HRMS) | Not Applicable | Not Applicable |
| Throughput | High | Low | High |
| Quantitative Capability | Excellent with standards | Good, not affected by matrix effects | Excellent for PEG moieties |
| Key Advantage | Direct confirmation of conjugation through mass increase. | Detailed structural information of the conjugate. | Accurate quantitation of PEGylated species. |
| Key Limitation | Potential for ion suppression, complex spectra with polydisperse PEGs. | Lower sensitivity, complex spectra for large molecules. | Does not provide structural or mass information. |
Detailed Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of a small molecule conjugated to this compound. Optimization of specific parameters may be required based on the physicochemical properties of the small molecule.
1. Sample Preparation:
-
Dissolve the conjugated sample and the unconjugated small molecule (as a control) in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a stock concentration of 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-60 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: 100 - 2000 m/z.
-
Data Analysis: The resulting mass spectrum of the conjugate will show a peak corresponding to the molecular weight of the small molecule plus the mass of the incorporated this compound moiety. The expected mass increase from the linker can be precisely calculated.
Visualizing the Workflow and Confirmation Logic
The following diagrams illustrate the experimental workflow for LC-MS analysis and the logical process for confirming successful conjugation.
Experimental workflow for LC-MS analysis of conjugation.
Logical diagram for confirming conjugation via LC-MS.
Conclusion
LC-MS is a powerful and sensitive technique for the primary confirmation of small molecule conjugation to this compound. Its ability to provide precise molecular weight information offers direct evidence of a successful reaction. For comprehensive characterization, LC-MS can be used in conjunction with NMR for detailed structural verification and HPLC-CAD for robust quantification of the PEGylated product. The choice of analytical methodology should be guided by the specific requirements of the research or development stage.
References
Verifying Boc Deprotection of Boc-C1-PEG3-C4-OH via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for routine structural verification in organic synthesis. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Boc-C1-PEG3-C4-OH before and after the removal of the tert-butyloxycarbonyl (Boc) protecting group, offering a clear protocol and expected data to confirm successful deprotection.
The removal of the Boc group from this compound yields the corresponding primary amine, H₂N-C1-PEG3-C4-OH. This transformation is readily monitored by NMR due to significant changes in the chemical environment of nearby protons and carbons, most notably the disappearance of the characteristic Boc group signals.
Predicted ¹H and ¹³C NMR Spectral Changes
The key to verifying the deprotection of this compound is the disappearance of the signals corresponding to the Boc protecting group and the appearance of new signals for the resulting free amine. Below is a summary of the predicted chemical shift changes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison
| Assignment | This compound (Predicted δ) | H₂N-C1-PEG3-C4-OH (Predicted δ) | Change Upon Deprotection |
| ¹H NMR | |||
| t-Butyl (Boc) | ~1.45 ppm (s, 9H) | Absent | Disappearance of a large singlet |
| Methylene adjacent to N-Boc | ~3.3 ppm (t, 2H) | ~2.9 ppm (t, 2H) | Upfield shift |
| PEG methylene groups | ~3.6 ppm (m) | ~3.6 ppm (m) | Minimal change |
| Methylene adjacent to OH | ~3.6 ppm (t, 2H) | ~3.6 ppm (t, 2H) | Minimal change |
| Alkyl chain methylenes | ~1.6 ppm (m) | ~1.6 ppm (m) | Minimal change |
| NH₂ | Absent | Variable, broad singlet | Appearance of a new, often broad, signal |
| ¹³C NMR | |||
| t-Butyl quaternary C (Boc) | ~80 ppm | Absent | Disappearance |
| t-Butyl methyl C (Boc) | ~28 ppm | Absent | Disappearance |
| Carbonyl C (Boc) | ~156 ppm | Absent | Disappearance |
| Methylene C adjacent to N-Boc | ~40 ppm | ~42 ppm | Downfield shift |
| PEG methylene C's | ~70 ppm | ~70 ppm | Minimal change |
| Methylene C adjacent to OH | ~62 ppm | ~62 ppm | Minimal change |
| Alkyl chain methylene C's | ~25-32 ppm | ~25-32 ppm | Minimal change |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: Boc Deprotection and NMR Analysis
A standard and effective method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Deprotection: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution (typically 20-50% v/v). Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Extraction: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, H₂N-C1-PEG3-C4-OH.
-
NMR Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube for analysis. Acquire both ¹H and ¹³C NMR spectra.
Visualizing the Workflow
The following diagram illustrates the key steps in the Boc deprotection and subsequent NMR verification process.
Conclusion
NMR spectroscopy provides a definitive method for verifying the successful deprotection of this compound. By comparing the ¹H and ¹³C NMR spectra of the starting material and the final product, researchers can confidently confirm the removal of the Boc group through the disappearance of its characteristic signals and the appearance of new signals corresponding to the free amine. The provided protocol and predicted spectral data serve as a valuable resource for professionals in drug development and chemical research.
The Efficacy of PROTACs: A Comparative Analysis of PEG-Based and Alkyl Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a nuanced challenge where the choice of linker—the molecular bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety—is a critical determinant of efficacy. This guide provides an objective comparison of PROTACs synthesized with hydrophilic polyethylene glycol (PEG)-based linkers, such as those derived from Boc-C1-PEG3-C4-OH, versus those with more traditional hydrophobic alkyl linkers. This analysis is supported by experimental data to inform the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation. Consequently, these linker characteristics have a direct impact on the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Quantitative Comparison of Linker Efficacy
The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. These studies have explored the impact of varying linker composition and length on degradation potency.
Table 1: Comparison of BRD4 Degradation Efficacy for PROTACs with PEG vs. Alkyl Linkers
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |
| Compound 29 | PEG | 11 | Not Specified | Significant Degradation | MDA-MB-231 | CRBN |
| Compound 27 | Alkyl | 10 | Not Specified | Significant Degradation | MDA-MB-231 | CRBN |
| Compound 28 | Alkyl | 11 | Not Specified | Significant Degradation | MDA-MB-231 | CRBN |
| Compound 37 | Alkyl | 12 | 62 | >90 | MDA-MB-231 | CRBN |
| Compound 34 | Piperazine-based (Alkyl-like) | 15 | 60 | >90 | MDA-MB-231 | CRBN |
Note: The data for compounds 27, 28, 29, 34, and 37 is adapted from a study that investigated a series of BRD4-degrading PROTACs with varying linker compositions and lengths. While specific DC50 values were not provided for all compounds, their significant degradation activity was highlighted. The study suggests that for CRBN-recruiting PROTACs, linker lengths between 10 and 12 atoms are effective, irrespective of whether they are hydrocarbon (alkyl) or PEG-based.[1]
Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Note: This data is from a study on PROTACs targeting Tank-binding kinase 1 (TBK1) and illustrates the critical importance of linker length. A minimum linker length was required to observe any degradation, and potency varied significantly with longer linkers.[2]
Key Observations
From the available data, several key insights emerge:
-
Linker Length is a Critical Parameter: For a given target, there appears to be an optimal range of linker lengths to facilitate productive ternary complex formation. Linkers that are too short may lead to steric hindrance, while those that are too long may not effectively bring the target protein and E3 ligase into proximity.
-
PEG and Alkyl Linkers Can Achieve High Potency: Potent BRD4 degradation has been achieved with PROTACs employing both PEG and alkyl-based linkers, suggesting that both linker types can be effective.
-
Physicochemical Properties are Influenced by Linker Type: PEG linkers are known to enhance the hydrophilicity of PROTACs, which can improve solubility and cell permeability.[3][4] In contrast, alkyl linkers are more hydrophobic, which may impact the overall pharmacokinetic properties of the molecule.[3]
-
Linker Composition Can Affect Ternary Complex Stability: The specific chemical nature of the linker can influence the stability of the ternary complex. In some cases, the oxygen atoms within a PEG linker can form hydrogen bonds that contribute to the stability of the complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of PROTACs.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed the desired cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
- Allow the cells to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (typically 4-24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a suitable method, such as a bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
These biophysical assays are crucial for understanding the molecular interactions that underpin PROTAC activity.
1. Surface Plasmon Resonance (SPR):
- Immobilize the E3 ligase or the target protein on an SPR sensor chip.
- Inject the PROTAC over the surface to measure the binary interaction.
- To measure ternary complex formation, inject the PROTAC pre-incubated with the non-immobilized binding partner.
- The resulting sensorgrams provide kinetic data (kon and koff) for the formation and dissociation of the binary and ternary complexes.
2. Isothermal Titration Calorimetry (ITC):
- Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the thermodynamics of the binary interactions.
- To assess ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
- ITC provides information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
- Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
- In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor will be brought into close proximity, resulting in a FRET signal.
- This assay can be performed in a high-throughput format to screen for PROTACs that promote ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Analysis of Boc-C1-PEG3-C4-OH and Other PEG-Based PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. The linker, the architectural bridge between the target protein binder and the E3 ligase ligand, plays a decisive role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. Among the diverse linker chemistries, polyethylene glycol (PEG)-based linkers are the most prevalent due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comprehensive comparison of Boc-C1-PEG3-C4-OH, a PROTAC linker with a mixed alkyl/ether composition, against other PEG-based linkers, supported by representative experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants in orchestrating this ternary complex formation.[3] An improperly designed linker can lead to steric hindrance, preventing complex formation, or excessive flexibility, resulting in an unstable complex and inefficient ubiquitination.
This compound is an alkyl/ether-based PROTAC linker.[4] Its structure incorporates a three-unit PEG chain for improved solubility and favorable interactions within the ternary complex, flanked by alkyl chains that can influence cell permeability and conformational flexibility. The Boc-protected amine and the terminal hydroxyl group provide versatile handles for PROTAC synthesis.
Comparative Performance of PROTAC Linkers
To illustrate the impact of linker composition and length on PROTAC performance, we present a synthesized comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by different linkers.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC (Linker) | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A (this compound derived) | Alkyl/PEG3/Alkyl | 15 | >95 |
| PROTAC B | PEG5 | 30 | >90 |
| PROTAC C | Alkyl (11 atoms) | 100 | 85 |
| PROTAC D | PEG3 | 50 | 90 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation. Data is representative and synthesized based on literature trends.
Table 2: Influence of Linker on Cell Permeability and Ternary Complex Formation
| PROTAC (Linker) | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC A (this compound derived) | 1.5 | 25 | 5.2 |
| PROTAC B | 0.8 | 35 | 4.1 |
| PROTAC C | 2.5 | 80 | 1.5 |
| PROTAC D | 1.0 | 45 | 3.8 |
Papp: Apparent permeability in a Caco-2 assay. KD: Dissociation constant of the ternary complex. α: Cooperativity factor. Data is representative and synthesized based on literature trends.
The data illustrates that the mixed alkyl/PEG composition of the linker in PROTAC A can offer a balanced profile, leading to potent protein degradation, good cell permeability, and strong ternary complex formation. Purely alkyl linkers (PROTAC C) may enhance permeability but can be detrimental to ternary complex stability and degradation efficacy. Conversely, purely PEG linkers (PROTAC B and D) generally show good degradation but may have lower permeability compared to their alkyl-containing counterparts. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.
Experimental Protocols
Accurate assessment of PROTAC performance requires a suite of robust experimental assays. Below are detailed protocols for the key experiments cited.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or HEK293T) at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Caco-2 Permeability Assay
This cell-based assay is widely used to predict intestinal drug absorption and permeability.
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
For apical to basolateral (A-B) permeability, add the PROTAC solution to the apical side and fresh medium to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral side and fresh medium to the apical side.
-
-
Sampling: At designated time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Chip Preparation: Immobilize the E3 ligase (e.g., VHL) on a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the chip surface to determine the binding affinity and kinetics to the E3 ligase.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein (e.g., BRD4) and the PROTAC at various concentrations over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible PEG linkers are widely used and offer advantages in terms of solubility and synthetic accessibility, linkers with a mixed alkyl/ether composition, such as this compound, can provide a more balanced profile of high degradation potency, favorable cell permeability, and stable ternary complex formation. The optimal linker design is highly context-dependent, and a systematic evaluation of various linker types and lengths is crucial for the development of potent and selective protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for the rational design and robust evaluation of novel PROTAC therapeutics.
References
A Comparative Guide to Confirming Target Protein Degradation: Western Blot and Its Alternatives
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), accurately confirming the degradation of a target protein is a critical step. While Western blotting has long been the gold standard, a variety of alternative methods now offer distinct advantages in terms of throughput, sensitivity, and the depth of data provided. This guide offers an objective comparison of Western blot analysis with key alternatives, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
Comparing the Techniques: A Quantitative Overview
The selection of an analytical method for confirming protein degradation often depends on a balance of factors including throughput, sensitivity, cost, and the specific questions being asked. Below is a summary of the key quantitative parameters for Western blot and its primary alternatives.
| Method | Throughput | Key Quantitative Metrics | Advantages | Disadvantages |
| Western Blot | Low to Medium | DC50, Dmax | Widely accessible, provides molecular weight information, direct visualization of protein bands. | Semi-quantitative, labor-intensive, requires specific and validated antibodies, lower throughput.[1] |
| Automated Western Blot (e.g., Simple Western/Jess) | High | DC50, Dmax | Fully automated, higher throughput, more reproducible and quantitative than traditional Western blot, requires small sample volumes.[2][3] | Higher initial instrument cost, requires specific consumables. |
| HiBiT LCI/Lytic Assay | High | DC50, Dmax, Degradation Rate (kdeg) | Real-time kinetics in live cells, highly sensitive, no primary antibody required for detection, high-throughput compatible.[4] | Requires CRISPR/Cas9-mediated tagging of the target protein. |
| Mass Spectrometry (Proteomics) | Low to Medium | Global protein changes, off-target effects, absolute quantification | Unbiased and comprehensive, can identify off-target effects and post-translational modifications, does not require antibodies. | Technically complex, lower throughput, expensive instrumentation and data analysis. |
| Immunoprecipitation (IP) followed by Western Blot | Low | Enrichment of low-abundance proteins | Increases sensitivity for detecting low-abundance proteins. | Adds extra steps to the workflow, potential for non-specific binding. |
DC50: The concentration of a degrader that induces 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Visualizing the Pathways and Processes
Understanding the underlying biological mechanism and the experimental workflows is crucial for interpreting results accurately.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the key techniques discussed.
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps for treating cells with a degrader, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
Degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Antibody against a loading control protein (e.g., GAPDH, β-actin)
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the degrader compound or a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Electrophoresis: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: HiBiT Lytic Assay for Target Protein Degradation
This protocol describes an endpoint lytic assay to measure target protein degradation in cells where the target protein is endogenously tagged with HiBiT.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
Degrader compound and vehicle control
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic substrate, and lytic buffer)
-
Luminometer
Methodology:
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white assay plate at a desired density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the degrader compound or vehicle control for the desired time period.
-
-
Preparation of Lytic Detection Reagent:
-
Prepare the 2x lytic detection reagent by adding the lytic substrate and LgBiT protein to the lytic buffer according to the manufacturer's instructions. Prepare a sufficient volume for all wells.
-
-
Lysis and Luminescence Measurement:
-
Add an equal volume of the 2x lytic detection reagent to each well containing the treated cells.
-
Mix the plate on an orbital shaker for 10-20 minutes to ensure complete cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence signals to the vehicle control to determine the percentage of protein remaining.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Protocol 3: Mass Spectrometry-Based Proteomics for Degradation Analysis
This protocol provides a general workflow for preparing samples for mass spectrometry to quantify changes in the proteome following treatment with a degrader.
Materials:
-
Cell culture reagents
-
Degrader compound and vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Formic acid
-
C18 StageTips or equivalent for peptide cleanup
-
Acetonitrile
-
Mass spectrometer (e.g., Orbitrap)
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the degrader compound or vehicle control as described in the Western blot protocol.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the protein as described in the Western blot protocol.
-
-
Protein Digestion:
-
Quantify the protein concentration using a BCA assay.
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Denaturation and Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the samples and add IAA to a final concentration of 20 mM, then incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using C18 StageTips.
-
-
Mass Spectrometry Analysis:
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins.
-
Compare the abundance of the target protein and other proteins between the degrader-treated and vehicle control samples to determine degradation specificity and identify off-target effects.
-
Protocol 4: Immunoprecipitation for Enrichment of Target Protein
This protocol describes the enrichment of a target protein from a cell lysate prior to Western blot analysis.
Materials:
-
Cell lysate (prepared as for Western blot)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Methodology:
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with beads alone for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
Immunocomplex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in elution buffer to release the protein from the antibody-bead complex. Alternatively, for Western blot analysis, directly resuspend the beads in Laemmli sample buffer and boil to elute and denature the protein.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 1.
-
Conclusion
The confirmation of target protein degradation is a multifaceted process with a variety of powerful analytical tools at the researcher's disposal. While traditional Western blotting remains a valuable and accessible method, especially for initial validation, its limitations in throughput and quantitation have paved the way for more advanced techniques. Automated Western blot systems offer a significant improvement in reproducibility and speed. For high-throughput screening and detailed kinetic analysis in a more biologically relevant context, HiBiT-based assays are an excellent choice. When a comprehensive, unbiased view of the proteome is required to assess specificity and off-target effects, mass spectrometry is the unparalleled gold standard. By understanding the strengths and weaknesses of each method, researchers can design a robust validation strategy that provides a high degree of confidence in their targeted protein degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. Jess ProteinSimple - Learn More About Automated Western Blots | Bio-Techne [bio-techne.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Researcher's Guide to Biophysical Methods for Ternary Complex Formation
For researchers, scientists, and drug development professionals, understanding the formation of ternary complexes is crucial for elucidating biological mechanisms and advancing therapeutic strategies. This guide provides an objective comparison of key biophysical methods used to study these intricate interactions, supported by experimental data and detailed protocols.
The assembly of three distinct molecules into a functional ternary complex is a fundamental process in numerous signaling pathways and is the cornerstone of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The selection of an appropriate biophysical technique is paramount for accurately characterizing the kinetics, thermodynamics, and cooperativity of ternary complex formation. This guide delves into the principles, applications, and practical considerations of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and MicroScale Thermophoresis (MST).
Comparative Analysis of Biophysical Methods
The choice of a biophysical method for studying ternary complexes depends on several factors, including the nature of the interacting molecules, the desired quantitative output, sample consumption, and throughput requirements. The following table summarizes the key performance metrics of the most commonly employed techniques.
| Method | Principle | Quantitative Output | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Mass-based detection of refractive index changes upon binding to a sensor surface. | KD, kon, koff, cooperativity (α) | Medium | Low to Medium | Label-free, real-time kinetic data, high sensitivity.[1][2] | Immobilization of one binding partner may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, ΔH, ΔS, stoichiometry (n), cooperativity (α) | Low | High | Gold standard for thermodynamic characterization, label-free, in-solution measurement.[3][4][] | Low throughput, high sample requirement, does not provide kinetic data. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | KD, kon, koff, cooperativity (α) | High | Low | Label-free, real-time data, high throughput, compatible with crude samples. | Immobilization required, generally lower sensitivity than SPR. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon binding. | Apparent KD, relative complex formation | High | Low | Homogeneous assay, high throughput, sensitive. | Requires labeling, potential for artifacts from fluorescent tags. |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | KD | High | Very Low | In-solution measurement, low sample consumption, tolerant to complex buffers. | Requires labeling of one component, sensitive to buffer composition changes. |
Quantitative Data Comparison
The following table presents a compilation of experimental data from studies on PROTAC-mediated ternary complexes, illustrating the typical quantitative outputs from different biophysical methods.
| System | Method | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| MZ1:Brd4BD2:VHL | SPR | VHL-MZ1: 29 | 5.4 | 26 | |
| ITC | VHL-MZ1: 66 | 4.4 | 15 | ||
| AT1:Brd4BD2:VHL | SPR | VHL-AT1: 18 | 1.8 | 10 | |
| dBET1:BRD2(BD1):CRBN | TR-FRET | N/A | Apparent EC50: ~10 | N/A | |
| MZ1:Brd3/4:VCB | MST | Brd4-MZ1: 325 | Brd3-MZ1-VCB: 6.7; Brd4-MZ1-VCB: 12.1 | N/A |
Note: The cooperativity factor (α) is a measure of the change in affinity for one binary interaction upon the formation of the other binary interaction. It is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the affinity for the second protein. An α value less than 1 signifies negative cooperativity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific systems.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified proteins (E3 ligase, target protein) and small molecule (PROTAC)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Protocol:
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD of the PROTAC-E3 ligase interaction.
-
Inject a series of concentrations of the PROTAC over an immobilized target protein surface to determine the binary KD of the PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD values.
-
Calculate the cooperativity factor (α) from the binary and ternary KD values.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Purified proteins and small molecule in matched buffer
-
ITC cell and syringe
Protocol:
-
Sample Preparation: Prepare the proteins and small molecule in the same dialysis buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution.
-
The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n).
-
Calculate ΔG and ΔS from the fitted parameters.
-
Determine the cooperativity factor (α) from the binary and ternary KD values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To measure the relative formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Tagged proteins (e.g., GST-tagged target protein, His-tagged E3 ligase)
-
Fluorescently labeled antibodies (e.g., Tb-anti-GST as donor, AF488-anti-His as acceptor)
-
PROTAC
-
Assay buffer
Protocol:
-
Reagent Preparation: Prepare dilutions of the tagged proteins, labeled antibodies, and PROTAC in assay buffer.
-
Assay Setup:
-
In a 384-well plate, add the GST-tagged target protein and the Tb-anti-GST antibody.
-
Add a serial dilution of the PROTAC.
-
Add the His-tagged E3 ligase and the AF488-anti-His antibody.
-
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 180 minutes).
-
Measurement: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
Data Analysis:
-
Calculate the FRET ratio (e.g., acceptor emission / donor emission).
-
Plot the FRET ratio against the PROTAC concentration to generate a dose-response curve. The peak of the curve represents the maximal ternary complex formation.
-
Visualizing Ternary Complex Formation
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in ternary systems.
Caption: A simplified signaling pathway of PROTAC-induced protein degradation.
Caption: A general experimental workflow for studying ternary complex formation.
Caption: Logical relationships between different biophysical methods for ternary complex analysis.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of PROTACs with PEG Linkers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path to clinical success. This guide provides a comprehensive comparison of the metabolic stability of PROTACs featuring polyethylene glycol (PEG) linkers against other common linker classes, supported by experimental data and detailed protocols.
PROTACs, with their unique tripartite structure—a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting the two—have revolutionized targeted protein degradation. The linker, once considered a simple spacer, is now recognized as a key determinant of a PROTAC's physicochemical properties, including its metabolic stability. Among the various linker types, PEG linkers are frequently employed to enhance solubility and optimize the ternary complex formation. However, their susceptibility to metabolism can impact the in vivo efficacy and pharmacokinetic profile of the PROTAC.
The Metabolic Landscape of PROTAC Linkers
The linker is often the most metabolically vulnerable component of a PROTAC molecule.[1] Metabolic reactions, primarily occurring in the liver, can lead to the cleavage of the PROTAC, generating inactive metabolites and reducing the overall exposure of the active compound. For PROTACs with PEG linkers, the primary metabolic pathway is oxidative O-dealkylation, mediated by cytochrome P450 (CYP) enzymes.[1][2] This process can result in a shorter in vivo half-life, potentially limiting therapeutic efficacy.[2]
In contrast, more rigid linker structures, such as those incorporating cyclic moieties like piperazine or triazole, are often associated with enhanced metabolic stability. These rigid elements can shield the PROTAC from metabolic enzymes and restrict its conformation, making it less susceptible to degradation. However, the relationship between linker type and metabolic stability is not always straightforward. Studies have shown that the overall metabolic stability of PROTACs with PEG-like linkers can be comparable to or even better than those with aliphatic linkers, depending on factors such as linker length and the nature of the attached ligands. Shorter linkers, for instance, may exhibit greater metabolic stability due to increased steric hindrance, which can prevent the PROTAC from accessing the catalytic site of metabolic enzymes.
Quantitative Comparison of Metabolic Stability
To provide a clearer picture of these differences, the following table summarizes in vitro metabolic stability data for PROTACs with different linker types from various studies. The half-life (t½) in human liver microsomes (HLM) or hepatocytes is a key parameter used to assess metabolic stability. A longer half-life indicates greater stability.
| PROTAC (Target-E3 Ligase) | Linker Type | Linker Description | Assay System | Half-life (t½, min) | Reference |
| BET-CRBN | Alkyl | 4-methylene units | Human Hepatocytes | 135 | |
| BET-CRBN | Alkyl | 8-methylene units | Human Hepatocytes | 18.2 | |
| AR-Pomalidomide | Aliphatic | - | Human Hepatocytes | 8.4 | |
| AR-Pomalidomide | PEG-like | - | Human Hepatocytes | Similar to aliphatic | |
| PARP-VHL | Linear | - | Human Hepatocytes | < 240 | |
| PARP-VHL | Triazole | Click-chemistry derived | Human Hepatocytes | > 240 | |
| BTK-CRBN | PEG | Chain-like | Mouse Liver Microsomes | 1.3 | |
| BTK-CRBN | Rigid | Two pyridine rings | Mouse Liver Microsomes | > 145 |
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow for assessing metabolic stability, and the metabolic pathways of PROTACs with PEG linkers.
References
A Researcher's Guide to Quantitative Analysis of PROTAC-Induced Protein Degradation
For researchers, scientists, and drug development professionals, the precise quantification of protein degradation is paramount in the evaluation of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum degradation (Dmax), indicating the extent of protein degradation. This guide will delve into the most common methods used to determine these values: Western Blot, Luminescence-based reporter assays (HiBiT), and Bioluminescence Resonance Energy Transfer (BRET) assays for ternary complex formation, with a discussion on the role of mass spectrometry in validating on- and off-target effects.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for quantifying PROTAC-induced protein degradation is critical and depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative overview of the most widely used techniques.
| Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Western Blot | Immunodetection of a specific protein in a complex mixture separated by size. | Relative protein abundance, DC50, Dmax. | - High specificity due to antibody-antigen interaction.- Provides information on protein size and potential modifications.- Widely accessible and established technique.[1] | - Semi-quantitative without rigorous normalization.- Labor-intensive and time-consuming.[2]- Requires high-quality, specific antibodies.- Can be prone to variability and may produce erroneous results.[1] |
| HiBiT Lytic Detection Assay | A quantitative immunoassay where an 11-amino acid HiBiT tag on the target protein reconstitutes a functional NanoLuc® luciferase with the addition of LgBiT protein, generating a luminescent signal proportional to the protein amount.[3] | Protein abundance, DC50, Dmax, degradation kinetics. | - Highly quantitative with a broad dynamic range.[4]- High-throughput compatible.- Faster and less labor-intensive than Western Blot.- Does not require antibodies. | - Requires CRISPR/Cas9-mediated knock-in of the HiBiT tag.- Potential for the tag to interfere with protein function (though its small size minimizes this risk). |
| NanoBRET™ Ternary Complex Assay | A proximity-based assay that measures the interaction between a target protein (fused to a NanoLuc® luciferase donor) and an E3 ligase component (fused to a HaloTag® acceptor) in live cells. | Ternary complex formation (EC50), stability, and kinetics. | - Measures the initial step of PROTAC action in live cells.- Provides mechanistic insights into PROTAC efficacy.- High-throughput compatible.- Can be performed in a kinetic format. | - Requires cellular engineering to express fusion proteins.- Indirectly measures degradation potential.- Can be complex to set up and optimize. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins and their modifications in a complex sample. | Global protein abundance, on- and off-target degradation, ubiquitination sites. | - Unbiased, global proteome-wide analysis.- High sensitivity and specificity.- Can identify and quantify post-translational modifications like ubiquitination.- Ideal for off-target analysis. | - Technically demanding and requires specialized equipment and expertise.- Data analysis can be complex.- Can be expensive and lower throughput compared to plate-based assays. |
Quantitative Degradation Data for Exemplary PROTACs
To illustrate the application of these quantitative methods, the following table summarizes the degradation efficiency of three well-characterized BRD4-targeting PROTACs: ARV-771, MZ1, and dBET1.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | |
| MZ1 | VHL | BRD4 (preferential) | H661, H838, HeLa | 8 nM, 23 nM, < 100 nM | Complete at 100 nM | ,, |
| dBET1 | CRBN | BRD4 | MV4;11, Various Cancer Cell Lines | 0.14 µM (IC50), 430 nM (EC50) | Not specified, but significant degradation observed | , |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and the workflows for the key quantitative techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. selvita.com [selvita.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Navigating the Cellular Maze: A Comparative Guide to PROTAC Uptake with a Focus on PEG-ylated Linkers
For researchers, scientists, and drug development professionals, understanding the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. This guide provides a comparative analysis of factors influencing PROTAC cellular uptake, with a specific focus on the class of linkers represented by Boc-C1-PEG3-C4-OH. We present key experimental data from literature, detailed protocols for cellular uptake studies, and visual workflows to aid in the design and evaluation of next-generation PROTACs.
The linker region of a PROTAC, connecting the target protein binder and the E3 ligase ligand, is a key determinant of its physicochemical properties and, consequently, its ability to cross the cell membrane. The specific linker "this compound" is a flexible linker containing a polyethylene glycol (PEG) unit. While direct comparative cellular uptake data for PROTACs containing this exact linker is not available in the public domain, we can infer its likely performance by comparing it to other well-characterized linker types, such as alkyl chains and other PEG-based linkers.
The Influence of Linker Composition on Cellular Permeability: A Comparative Overview
The cellular permeability of a PROTAC is not solely governed by traditional metrics like molecular weight or lipophilicity (cLogP). Instead, the ability of the molecule to adopt a folded conformation that shields its polar surface area is a critical factor for passive diffusion across the lipid bilayer.[1][2][3]
| Linker Type | Key Characteristics | Impact on Cellular Permeability | Supporting Observations |
| Alkyl Chains | High flexibility, lipophilic. | Can enhance permeability by increasing lipophilicity, but excessive rigidity or length can be detrimental. | PROTACs with purely aliphatic linkers can exhibit high permeability if they can adopt folded conformations that shield polar groups.[1] However, in some cases, alkyl linkers have resulted in lower permeability compared to PEG linkers of similar length.[4] |
| PEG-based Linkers (e.g., this compound) | Flexible, hydrophilic, can improve solubility. | The gauche effect of PEG-type linkers can promote folded conformations, potentially leading to higher cell permeability compared to alkyl linkers. However, increasing the number of PEG units can also increase the polar surface area, which may negatively impact permeability if not compensated by conformational folding. PEG linkers are widely used due to their favorable properties. | Studies have shown that the flexibility and chemical nature of the linker are essential for adopting folded conformations with low solvent-accessible 3D polar surface area, which correlates with high cell permeability. |
| Rigid Linkers | Constrained conformation, may contain cyclic moieties like piperazine or piperidine. | Can pre-organize the PROTAC in a conformation favorable for cell permeability. Rigid linkers can also improve metabolic stability. | The inclusion of rigid fragments like piperazine is a common strategy in clinically advanced PROTACs to enhance properties like cell permeability and solubility. |
Experimental Protocols for Cellular Uptake Studies
To quantitatively assess the cellular uptake of PROTACs, a variety of experimental techniques can be employed. Below are detailed protocols for commonly used assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare the Donor Plate: Dissolve the PROTACs to be tested in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration in a 96-well donor plate.
-
Prepare the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. Add buffer to the acceptor wells.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the wells are aligned and the solutions are in contact with the artificial membrane.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Separation and Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: Calculate the permeability coefficient (Pe) using the known surface area of the membrane, the volume of the wells, the incubation time, and the measured concentrations.
Caco-2 Cell Monolayer Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer of enterocytes, mimicking the intestinal barrier. It provides insights into both passive permeability and the potential for active transport or efflux.
Experimental Workflow:
Caption: Workflow for the Caco-2 Cell Monolayer Permeability Assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a multi-well plate and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer to ensure its integrity. A high TEER value indicates a tight monolayer.
-
Permeability Assay:
-
For apical-to-basolateral (A-to-B) permeability, add the PROTAC solution to the apical (upper) compartment and fresh medium to the basolateral (lower) compartment.
-
For basolateral-to-apical (B-to-A) permeability, add the PROTAC solution to the basolateral compartment and fresh medium to the apical compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At predetermined time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A B-to-A Papp significantly higher than the A-to-B Papp suggests the involvement of active efflux transporters.
Intracellular Concentration Measurement using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) target engagement assay can be adapted to quantify the intracellular accumulation of PROTACs.
Logical Relationship for Intracellular Availability:
Caption: Logic for determining intracellular availability using NanoBRET™.
Protocol:
-
Cell Line Preparation: Use a cell line that expresses the PROTAC's target protein or E3 ligase fused to a NanoLuc® luciferase.
-
Assay Setup:
-
Live Cells: Plate the cells and treat with a range of PROTAC concentrations, followed by the addition of a fluorescent tracer that binds to the target protein.
-
Permeabilized Cells: In a parallel experiment, permeabilize the cells (e.g., with digitonin) before adding the PROTAC and tracer. This allows the PROTAC to bypass the cell membrane.
-
-
BRET Measurement: Measure the BRET signal, which is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged protein. The PROTAC will compete with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis:
-
Determine the IC50 value (the concentration of PROTAC that causes a 50% reduction in the BRET signal) for both live and permeabilized cells.
-
Calculate an "availability index" by comparing the IC50 values. A smaller difference between the live-cell and permeabilized-cell IC50 values indicates better cell permeability and higher intracellular accumulation.
-
PROTAC Mechanism of Action: A Signaling Pathway Overview
The ultimate goal of cellular uptake is to enable the PROTAC to execute its function: inducing the degradation of a target protein.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
This pathway highlights that cellular uptake is the essential first step in a catalytic cycle. Efficient entry into the cell allows the PROTAC to engage with its targets and initiate the ubiquitination cascade that leads to protein degradation. The catalytic nature of PROTACs means that even a moderate intracellular concentration can be highly effective.
Conclusion
While specific experimental data for PROTACs containing the this compound linker remains to be published, the principles outlined in this guide provide a robust framework for its evaluation. The comparison with other linker types suggests that its flexible PEG-based structure could be advantageous for achieving favorable conformational dynamics and, consequently, good cellular permeability. Researchers are encouraged to employ the detailed experimental protocols provided herein to quantitatively assess the uptake of their PROTACs and to use this data to inform the rational design of more effective protein degraders. The interplay between linker composition, 3D conformation, and cellular uptake is a complex but critical area of research that will continue to shape the future of targeted protein degradation.
References
A Researcher's Guide to Evaluating Off-Target Effects of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preclinical Evaluation of PROTAC Specificity
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest.[1][2] Unlike traditional inhibitors that require sustained occupancy, PROTACs act catalytically, making them effective at lower concentrations and capable of targeting proteins previously considered "undruggable".[1][3][4] However, this powerful mechanism necessitates a rigorous evaluation of their specificity. Unintended degradation of non-target proteins, or "off-target effects," can lead to cellular toxicity and unpredictable clinical outcomes.
This guide provides a comparative overview of key experimental methodologies for assessing the off-target profiles of newly synthesized PROTACs. It includes structured data tables for comparing techniques, detailed experimental protocols, and workflow diagrams to aid in the design and execution of these critical studies.
Global Proteomics for Unbiased Off-Target Discovery
The most comprehensive initial step is to assess the impact of a PROTAC on the entire expressed proteome. Mass spectrometry (MS)-based proteomics provides an unbiased view of changes in protein abundance following PROTAC treatment.
Comparative Analysis of Global Proteomics Methodologies
| Technique | Principle | Advantages | Limitations | Typical Application |
| Quantitative Mass Spectrometry (e.g., TMT, iTRAQ) | Cells are treated with the PROTAC or a control. Proteins are extracted, digested into peptides, and labeled with isobaric tags. The tags allow for multiplexed, simultaneous quantification of peptides (and thus proteins) from different samples via LC-MS/MS. | Highly quantitative, capable of identifying and quantifying thousands of proteins simultaneously, providing a global view of protein degradation. | Can be expensive and time-consuming. May lack the sensitivity to detect changes in low-abundance proteins. | Primary screening to identify all potential on- and off-target degradation events. Dose-response and time-course studies. |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different LC-MS/MS runs (e.g., PROTAC vs. vehicle). | Simpler sample preparation compared to labeling methods. Cost-effective for large-scale studies. | Requires highly reproducible chromatography. Can be less precise than label-based methods. | Large-scale screening where cost and sample throughput are major considerations. |
Illustrative Data: PROTAC-A vs. PROTAC-B for Target BTK
The following table presents hypothetical proteomics data comparing two PROTACs designed to degrade Bruton's tyrosine kinase (BTK). This illustrates how quantitative data can be used to compare specificity.
Table 1: Comparative Off-Target Profile of BTK-Degrading PROTACs
| Protein | Gene | Function | Fold Change (PROTAC-A) | p-value | Fold Change (PROTAC-B) | p-value |
|---|---|---|---|---|---|---|
| BTK | BTK | Intended Target | -4.1 | <0.001 | -3.8 | <0.001 |
| ITK | ITK | Tec family kinase | -1.2 | 0.21 | -2.5 | <0.01 |
| TEC | TEC | Tec family kinase | -1.1 | 0.35 | -2.1 | <0.01 |
| ZFP91 | ZFP91 | Zinc finger protein | -1.5 | 0.08 | -1.1 | 0.42 |
| CDK6 | CDK6 | Cell cycle kinase | -0.9 | 0.89 | -1.0 | 0.91 |
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a disease-relevant cell line) and treat with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control degrader if available.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides overnight using trypsin.
-
Isobaric Labeling (TMT): Label the peptide digests from each condition with a unique Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and analyzed by the mass spectrometer.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins, calculating the relative abundance changes between PROTAC-treated and control samples. Potential off-targets are identified as proteins showing a significant, dose-dependent decrease in abundance.
Workflow Diagram: Global Proteomics
Target Engagement Assays: Confirming Physical Interaction
While proteomics reveals degradation, it doesn't confirm direct physical binding. Off-target effects can arise from PROTACs binding to unintended proteins, even if they don't cause their degradation. Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a native cellular environment.
The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour) to allow binding but minimize degradation.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Detection: Analyze the soluble fraction to quantify the amount of the protein of interest. This can be done on a single-target basis (Western Blot) or for many proteins simultaneously (MS-based CETSA or TPP). A shift in the melting curve indicates target engagement.
Workflow Diagram: CETSA
Targeted Panel Screening for Known Off-Target Classes
PROTACs can have off-target effects related to their constituent parts—the warhead and the E3 ligase binder. Therefore, it is prudent to screen against panels of proteins that are known to interact with these components.
Commonly Screened Protein Families:
-
Kinases: If the PROTAC warhead is derived from a kinase inhibitor, its selectivity should be profiled against a broad panel of kinases. This is crucial as many signaling pathways are regulated by kinases, and off-target inhibition can have profound cellular effects.
-
Deubiquitinating Enzymes (DUBs): DUBs counteract the activity of E3 ligases. Inhibition of DUBs could potentiate the effect of a PROTAC or have other unintended consequences on the ubiquitin system.
-
E3 Ligases: It is important to confirm that the PROTAC selectively engages the intended E3 ligase (e.g., Cereblon, VHL) and does not cross-react with other E3 ligases.
Comparative Data: Kinase Profiling
Table 2: Kinase Panel Screen for Two Hypothetical PROTACs at 1 µM
| Kinase Target | % Inhibition (PROTAC-X) | % Inhibition (PROTAC-Y) |
|---|---|---|
| Target Kinase A | 98% | 95% |
| Kinase B | 15% | 85% |
| Kinase C | 8% | 12% |
| Kinase D | 22% | 78% |
| Kinase E | 5% | 9% |
Experimental Protocol: Kinase Activity Assay (Radiometric)
The radiometric activity assay is considered the gold standard for kinase profiling.
-
Reaction Setup: In a multi-well plate, incubate the purified kinase enzyme with the test PROTAC at a set concentration (e.g., 1 µM).
-
Initiate Reaction: Start the kinase reaction by adding the substrate and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 37°C) for a specific time.
-
Stop and Capture: Stop the reaction and spot the mixture onto a filter paper that binds the phosphorylated substrate.
-
Washing: Wash the filters to remove unreacted radiolabeled ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter. The signal is proportional to kinase activity. Calculate the percent inhibition relative to a vehicle control.
Workflow Diagram: Signaling Pathway Perturbation
Conclusion
A robust evaluation of PROTAC off-target effects is a critical component of preclinical development. A multi-pronged approach is essential for building a comprehensive specificity profile. This should begin with unbiased, proteome-wide screening to identify potential liabilities, followed by secondary assays like CETSA to confirm direct binding, and targeted panel screens to investigate known areas of concern. By systematically applying these methodologies, researchers can rationally design and select PROTAC candidates with the highest potential for safe and effective therapeutic outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for Boc-C1-PEG3-C4-OH
For Immediate Reference: Treat Boc-C1-PEG3-C4-OH as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a PROTAC (Proteolysis Targeting Chimera) linker. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general principles for handling laboratory chemicals with similar functional groups and hazard profiles.
Hazard Identification and Safety Precautions
This compound is an alkyl/ether-based PROTAC linker.[1] While a comprehensive hazard assessment is not available, a supplier has indicated the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification and Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for tears before use and replace them immediately if contaminated. For tasks with a higher risk of splashes, consider double-gloving.[3][4] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, chemical splash goggles should be worn. A face shield may be necessary for larger quantities.[3] |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned to protect skin and clothing from potential splashes. |
| Respiratory Protection | Handle the solid compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for collecting all this compound waste. The container must have a secure screw-top cap.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Harmful," "Irritant").
-
-
Segregate the Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing paper, spatulas), in the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and rinsing solvents, in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Dispose of all materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, as hazardous chemical waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
-
-
Arrange for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often up to one year for partially filled containers), arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the area if necessary and follow your institution's emergency procedures. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe collection, segregation, and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
